DL-LEUCINE (1-13C)
Description
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
DL-Leucine 1-13C chemical properties and structure
Technical Monograph: DL-Leucine-1-13C
Abstract
DL-Leucine-1-13C is a stable isotope-labeled, racemic amino acid variant used extensively as an internal standard in mass spectrometry and a tracer in metabolic research. By incorporating a Carbon-13 isotope at the carboxyl position (C1) of the leucine backbone, this compound offers a distinct mass shift (+1 Da) and a unique nuclear magnetic resonance (NMR) signature without altering the physicochemical interaction profile of the molecule in non-chiral environments. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug development and metabolic flux analysis.
Part 1: Structural & Physicochemical Profile
Chemical Identity
-
Systematic Name: (RS)-2-Amino-4-methylpentanoic acid-1-13C
-
Molecular Formula: C
CH NO -
Molecular Weight: 132.17 g/mol (approx. 1.00335 Da shift from natural abundance)
-
CAS Number: 74292-94-7 (Refers to L-isomer; DL-specific CAS often referenced generically under labeled amino acids or unlabeled DL-CAS 328-39-2 with isotope notation).
Stereochemical Configuration
As a racemic mixture, DL-Leucine-1-13C contains equimolar amounts of:
-
L-Leucine-1-13C: The biologically active enantiomer incorporated into proteins.
-
D-Leucine-1-13C: The enantiomer typically excluded from ribosomal protein synthesis but active in specific enzymatic pathways (e.g., D-amino acid oxidase).
Critical Insight: In achiral solvents (water, methanol), the physical properties (solubility, pKa) of the DL-mixture are identical to the L-form. However, in biological systems or chiral chromatography, the two enantiomers behave as distinct chemical entities.
Physicochemical Data Table
| Property | Value / Description | Notes |
| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage. |
| Solubility | ~24 g/L (at 25°C in H | Solubility is independent of isotopic labeling. |
| pKa Values | The | |
| Isotopic Enrichment | Typically | Essential for preventing "M+0" interference in MS analysis. |
| Optical Rotation | Net rotation is zero due to racemic compensation. |
Part 2: Spectroscopic Signature
Nuclear Magnetic Resonance (NMR)
The
- C NMR: The most prominent feature is a massive signal enhancement at 170–180 ppm (depending on pH), corresponding to the carboxyl carbon. In natural abundance leucine, this signal is weak; in the labeled compound, it dominates the spectrum.
-
Coupling (
-coupling): The C nucleus (spin 1/2) couples with the adjacent -proton and potentially the C2 carbon (if natural abundance C is present there), creating distinct splitting patterns not seen in the unlabeled molecule.
Mass Spectrometry (MS)
In Mass Spectrometry, DL-Leucine-1-13C serves as an ideal Internal Standard (IS).
-
Mass Shift: The parent ion
appears at m/z 133.17 instead of 132.17. -
Fragmentation: In MS/MS, the loss of the carboxyl group (common in amino acids) results in the loss of the label.
-
Precursor: 133.17 (
C-labeled) -
Product Ion (after decarboxylation): 86.1 (Identical to unlabeled leucine fragment).
-
Application Note: If the transition monitored involves the loss of C1 (e.g., neutral loss of HCOOH), the label is lost. Researchers must select transitions that retain the C1 or use the parent ion for quantification.
-
Part 3: Synthesis & Quality Control
The industrial synthesis of DL-Leucine-1-13C typically employs the Strecker Synthesis , which naturally produces a racemic mixture. This is cost-effective compared to enzymatic routes required for pure L-isomers.
Synthesis Workflow (DOT Diagram)
Figure 1: Strecker Synthesis pathway for DL-Leucine-1-13C. The
Purity Verification Protocol
To validate the reagent for research use, a two-step QC process is required:
-
Isotopic Purity (MS): Direct infusion MS to calculate the ratio of [M+1]/([M]+[M+1]). Target >99%.
-
Chiral Purity (HPLC): Use a chiral column (e.g., Crownpak CR(+)) to verify the 50:50 DL ratio. This ensures the reagent acts as a true racemic standard.
Part 4: Applications in Research
Metabolic Flux Analysis (Decarboxylation Tracking)
The C1 label is uniquely positioned to measure oxidative decarboxylation. In the mitochondria, Branched-Chain
-
Mechanism: Leucine
KIC Isovaleryl-CoA + CO . -
Readout: The appearance of
CO in breath (in vivo) or headspace (in vitro) is a direct proxy for leucine oxidation rates.
LC-MS/MS Internal Standard
DL-Leucine-1-13C is a cost-effective alternative to L-Leucine-1-13C for quantification of total leucine in biological fluids.
-
Logic: Since MS detectors (without chiral separation) cannot distinguish D from L, the DL-labeled standard co-elutes and ionizes identically to the endogenous L-leucine, correcting for matrix effects and ionization suppression.
Part 5: Experimental Protocol
Protocol: Quantification of Leucine in Plasma using DL-Leucine-1-13C as IS
Objective: Quantify total leucine concentration in human plasma while correcting for ion suppression.
Materials:
Step-by-Step Workflow:
-
Stock Preparation: Dissolve DL-Leucine-1-13C in 0.1M HCl to create a 10 mM stock.
-
Sample Spiking: Add 10 µL of Stock to 100 µL of Plasma. (Final IS conc: ~1 mM).
-
Protein Precipitation: Add 400 µL ice-cold Acetonitrile. Vortex 30s. Centrifuge at 10,000g for 10 min.
-
LC-MS/MS Analysis: Inject supernatant.
-
Monitor Transition (Analyte): 132.1
86.1 -
Monitor Transition (IS): 133.1
87.1 (Note: We monitor 87.1 to ensure we track the fragment retaining the heavy isotope if the label is on the backbone, but for C1 label, the label is lost as CO2. Correction: For C1 label, you must monitor the Parent Ion or a fragment that retains C1 . If C1 is lost, the IS and Analyte fragments are identical (86.1), causing interference. -
Correct Transition for C1 Label:133.1
133.1 (SIM mode) or find a fragment retaining C1 (rare for Leucine). Ideally, use [13C6]-Leucine for MS/MS fragmentation studies. For [1-13C]-Leucine , use SIM (Selected Ion Monitoring) of the parent ion.
-
Self-Validating Check:
-
If the IS signal (133.1) appears in the blank plasma channel, isotopic purity is low.
-
If the Analyte signal (132.1) is suppressed but IS is stable, the ratio method remains valid.
Metabolic Pathway Diagram (DOT)
Figure 2: Metabolic fate of the C1 label. The
References
-
Cambridge Isotope Laboratories. (2024). Stable Isotope Standards for Mass Spectrometry: L-Leucine and DL-Leucine Data Sheets. Retrieved from
-
PubChem Database. (2024). Compound Summary: Leucine (CID 6106) and Isotopic Variants. National Library of Medicine. Retrieved from
- Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism.
-
Sigma-Aldrich. (2024).[5] Product Specification: L-Leucine-1-13C (CAS 74292-94-7).[4][5] Retrieved from
Sources
- 1. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]
- 2. Amino Acids | Eurisotop [eurisotop.com]
- 3. compoundchem.com [compoundchem.com]
- 4. isotope.com [isotope.com]
- 5. L -Leucine-1-13C 13C 99atom 74292-94-7 [sigmaaldrich.com]
Technical Deep Dive: L-Leucine 1-13C vs. DL-Leucine 1-13C
A Guide to Stereospecific Stable Isotope Tracers in Metabolic Research
Part 1: Executive Summary & Core Directive
In the realm of stable isotope tracing, the choice between L-Leucine 1-13C and DL-Leucine 1-13C is not merely a matter of cost; it is a fundamental decision regarding biological fidelity.
-
L-Leucine 1-13C is the physiologically relevant tracer . It mimics the natural substrate for mammalian protein synthesis and direct metabolic oxidation. It is the mandatory choice for metabolic flux analysis (MFA), protein turnover studies, and clinical breath tests.
-
DL-Leucine 1-13C is a racemic mixture (50:50 L- and D-isomers). While chemically identical in mass, the D-isomer is biologically distinct. This form is primarily reserved as an Internal Standard (IS) for in vitro quantification where metabolic processing is halted, or for specific investigations into D-amino acid oxidase (DAAO) activity.
The Golden Rule: If the experiment involves living cells or organisms processing the tracer over time, you must use L-Leucine . If you are quantifying total leucine in a "dead" sample via Mass Spectrometry, DL-Leucine is a cost-effective alternative.
Part 2: Chemical & Physical Specifications
Understanding the physicochemical baseline is critical before designing protocols.
| Feature | L-Leucine 1-13C | DL-Leucine 1-13C |
| Stereochemistry | (S)-2-Amino-4-methylpentanoic acid | Mixture of (S)- and (R)- isomers (50:50) |
| Label Position | Carbon-1 (Carboxyl group) | Carbon-1 (Carboxyl group) |
| Physiological Role | Proteinogenic; mTOR activator | L-form: Proteinogenic; D-form: Xenobiotic-like |
| Transporter Affinity | High (LAT1/SLC7A5) | L: High; D: Low/Variable |
| Primary Utility | In vivo Metabolic Flux, Protein Synthesis | MS Internal Standard, DAAO assays |
| Cost Profile | High | Moderate/Low |
Part 3: Mechanistic Divergence (The "Why")
The critical difference lies in how biological systems handle chirality. Mammalian enzymes are stereoselective.
The L-Leucine Pathway (Direct)
L-Leucine is transported into the cell via the LAT1 (SLC7A5) transporter. It has two primary fates:
-
Anabolism: Direct incorporation into nascent polypeptide chains (Protein Synthesis).
-
Catabolism: Transamination by BCAT (Branched-Chain Aminotransferase) to form
-Ketoisocaproate (KIC). KIC enters the mitochondria, where BCKDH (Branched-Chain -Ketoacid Dehydrogenase) decarboxylates it, releasing the 1-13C label as CO .
The D-Leucine Pathway (The Bottleneck)
D-Leucine is not a substrate for mammalian ribosomal protein synthesis. To be utilized, it must undergo chiral inversion :
-
Oxidation: D-Amino Acid Oxidase (DAAO) (primarily in kidney/liver peroxisomes) converts D-Leucine to KIC.
-
Loss of Chirality: KIC is a planar molecule (achiral).
-
Re-amination: KIC can be transaminated back into L-Leucine by BCAT.
Impact on Data: Using DL-Leucine in a metabolic study dilutes your tracer pool with 50% "slow-release" precursor (the D-form), artificially altering kinetic curves and flux calculations.
Visualization: Metabolic Fate Divergence
Figure 1: The metabolic divergence of L- vs D-Leucine. Note that D-Leucine must pass through the KIC intermediate before entering the anabolic or oxidative pathways, creating a kinetic lag.
Part 4: Experimental Protocols
Protocol A: Fractional Synthesis Rate (FSR) Measurement
Tracer: L-Leucine 1-13C (99 atom %) Application: Determining muscle protein synthesis rates in vivo.
Methodology:
-
Baseline Sampling: Collect baseline blood and muscle biopsy samples to determine background
C enrichment. -
Primed Constant Infusion:
-
Prime: Bolus injection of L-Leucine 1-13C (e.g., 1 mg/kg) to rapidly reach isotopic equilibrium.
-
Infusion: Constant infusion (e.g., 1 mg/kg/h) for 3–6 hours.
-
-
Steady State Verification: Collect plasma every 30 mins to ensure KIC enrichment (the true precursor pool) is stable.
-
Terminal Sampling: Perform second muscle biopsy.
-
Analysis:
-
Extract intracellular free amino acids and bound protein.
-
Derivatize and analyze via GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry).
-
Calculation:
-
Protocol B: Internal Standard Quantification (ID-MS)
Tracer: DL-Leucine 1-13C Application: Absolute quantification of Leucine in plasma via LC-MS/MS.
Methodology:
-
Sample Prep: Aliquot 50
L of plasma. -
Spike: Add known quantity of DL-Leucine 1-13C (e.g., 100
M final concentration).-
Note: Since MS separates by Mass/Charge (m/z), the L- and D- forms of the isotope appear at the same peak unless a chiral column is used.
-
-
Precipitation: Add 200
L cold methanol to precipitate proteins. Centrifuge (10,000 x g, 10 min). -
LC-MS Analysis: Inject supernatant onto a C18 column (Reverse Phase).
-
Detection: Monitor transition m/z 132.1
86.1 (Unlabeled) and 133.1 87.1 (Labeled).
-
-
Quantification: Calculate the ratio of Endogenous L-Leu Area / Internal Standard Area.
-
Critical Check: Ensure your chromatography does not separate enantiomers. If it does, the DL-standard will split into two peaks (L and D), while your endogenous sample (L-only) will align with only one. You must integrate the correct peak or sum them appropriately.
-
Visualization: Workflow Decision Logic
Figure 2: Decision tree for selecting the appropriate Leucine isotopologue based on experimental constraints.
Part 5: Technical Nuances & Troubleshooting
Racemization Risks
In solution, L-Leucine is relatively stable. However, harsh acid hydrolysis (used to break down proteins for analysis) can induce slight racemization.
-
Correction: If using L-Leucine 1-13C for protein turnover, measure the D/L ratio in your hydrolysate. Background racemization is typically <1%.
Isotope Effects
Carbon-13 is heavier than Carbon-12, theoretically causing a kinetic isotope effect (KIE).
-
Reality Check: For Leucine 1-13C, the label is on the heavy carboxyl group. The primary bond breaking event in oxidation is decarboxylation. While a small KIE exists, it is generally negligible (<1%) compared to biological variability in organism-level studies.
Purity vs. Enrichment
-
Chemical Purity: Refers to the presence of contaminants (e.g., heavy metals, other amino acids). >98% is standard.
-
Isotopic Enrichment: Refers to the % of molecules containing 13C. For FSR studies, >99 atom % is recommended to maximize signal-to-noise ratio in IRMS.
Part 6: References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.
-
D'Aniello, A., et al. (1993). "D-Aspartic acid and D-amino acid oxidase in the kidney of mammals." Comparative Biochemistry and Physiology Part B, 105(3-4), 731-734. (Foundational reference for DAAO activity).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 106889, L-Leucine-1-13C. [Link]
-
Smith, K., et al. (2011). "Tracer selection for in vivo measurement of protein synthesis." Current Opinion in Clinical Nutrition & Metabolic Care, 14(5), 457-462.
Metabolic Fate and Experimental Utility of Carboxyl-Labeled Leucine in Mammalian Systems
Executive Summary
The use of carboxyl-labeled leucine (specifically L-[1-
This guide details the biochemical mechanisms that underpin this tracer’s utility, provides a validated protocol for in vivo oxidation assays, and explains the mathematical modeling required to derive fractional synthetic rates (FSR) and whole-body protein breakdown.
Part 1: The Biochemistry of Carboxyl-Labeled Leucine
To design accurate experiments, one must understand the specific fate of the C1 (carboxyl) carbon atom. Leucine is a Branched-Chain Amino Acid (BCAA) that undergoes reversible transamination followed by irreversible oxidative decarboxylation.[1]
The Metabolic Pathway
The catabolism of leucine occurs primarily in skeletal muscle and adipose tissue, unlike most amino acids which are catabolized in the liver.
-
Transamination (Reversible): Leucine is converted to
-ketoisocaproate (KIC) by Branched-Chain Aminotransferase (BCAT). The C1 label remains intact. -
Oxidative Decarboxylation (Irreversible): KIC is decarboxylated by the Branched-Chain
-Ketoacid Dehydrogenase (BCKDH) complex.[1]-
Critical Event: The C1 carboxyl group is cleaved and released as CO
. -
Fate of Label: If the subject is infused with L-[1-
C]leucine, the label is exhaled as CO . It does not enter the Acetyl-CoA pool or the TCA cycle.
-
Pathway Visualization
Figure 1: The metabolic bifurcation of carboxyl-labeled leucine. Note that the tracer is either sequestered into protein or lost as CO2. KIC serves as the immediate precursor for both oxidation and re-amination.
Part 2: Experimental Utility & The Reciprocal Pool Model
Why Use Carboxyl-Labeled Leucine?
Researchers select L-[1-
| Tracer Type | Label Position | Metabolic Product | Primary Application |
| L-[1- | Carboxyl (C1) | Oxidation Rates, Whole-Body Protein Balance | |
| L-[Ring- | Aromatic Ring | Tissue-Specific Protein Synthesis (FSR) | |
| L-[5,5,5- | Methyl Group | Deuterated Lipids/Ketones | Lipid synthesis tracking (rarely used for oxidation) |
The Reciprocal Pool Model
A common error in metabolic studies is measuring plasma leucine enrichment (
The Solution: Measure plasma KIC enrichment .
-
Causality: KIC is formed intracellularly from leucine.
-
Equilibration: KIC equilibrates rapidly across the cell membrane.
-
Result: Plasma KIC enrichment is a surrogate marker that more accurately reflects the intracellular leucine precursor pool available for protein synthesis and oxidation.
Part 3: Detailed Protocol – In Vivo Oxidation Assay
This protocol describes a Primed Constant Infusion in a mammalian model (e.g., human or large rodent).
Pre-Experimental Setup
-
Tracer: L-[1-
C]leucine (99 atom percent excess).[2] -
Subject State: Post-absorptive (fasted) to assess basal turnover, or clamped (insulin/glucose) for metabolic flexibility studies.
The Infusion Workflow
-
Catheterization: Insert catheters into an antecubital vein (infusion) and a contralateral dorsal hand vein (sampling). Note: The sampling hand should be heated (hot box at 60°C) to "arterialize" the venous blood.
-
Background Sampling: Collect baseline breath samples (into vacutainers) and blood samples to determine natural isotopic abundance.
-
Priming Dose: Administer a bolus of L-[1-
C]leucine ( ) to rapidly raise the isotopic pool.-
Critical Step: Simultaneously administer NaH
CO ( ) to prime the bicarbonate pool. If you omit this, you must wait hours for the CO to equilibrate in the body's bicarbonate pool before it appears in breath.
-
-
Constant Infusion: Immediately follow with a continuous infusion of L-[1-
C]leucine ( ). -
Equilibration Phase: Allow 90–120 minutes for isotopic equilibrium (plateau).
-
Sampling Phase:
-
Breath: Collect expired air every 15 mins (analyzed via IRMS).
-
Blood: Collect plasma every 15 mins (analyzed via GC-MS for KIC enrichment).
-
Experimental Diagram
Figure 2: Workflow for stable isotope infusion. Parallel analysis of breath and plasma is required to close the mass balance equation.
Part 4: Data Analysis & Mathematical Modeling
To determine the metabolic fate, we use the precursor-product relationship at isotopic steady state (plateau).
Total Leucine Flux (Q)
Flux represents the rate of leucine entry into the pool (from proteolysis + infusion) and exit (synthesis + oxidation).
-
: Total Flux (
) - : Infusion rate of tracer
- : Enrichment of infusate[3][4]
- : Enrichment of plasma KIC (precursor pool) at plateau
Leucine Oxidation Rate (Ox)
This is calculated from the appearance of
-
: Total CO
production rate (measured via indirect calorimetry). -
: Enrichment of expired CO
(Atom Percent Excess). - : Enrichment of plasma KIC.
-
: Bicarbonate Retention Factor . Not all produced CO
is exhaled immediately; some is trapped in the bone/bicarbonate pool.-
Standard Value: ~0.81 for humans during fasting.
-
Whole-Body Protein Synthesis (S)
Since Flux (
Data Interpretation Table
| Parameter | High Value Indicates | Low Value Indicates |
| Flux (Q) | High protein turnover (e.g., exercise recovery, hypermetabolism) | Low metabolic rate or suppression (e.g., hypothyroidism) |
| Oxidation (Ox) | Excess protein intake or catabolic state (wasting) | Protein conservation (anabolic state) |
| Synthesis (S) | Anabolic growth (hypertrophy) | Atrophy or malnutrition |
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[5] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Matthews, D. E., et al. (1980).[6] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[6][7][8] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.
-
Wilkinson, D. J., et al. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 595(9), 2873-2882.
-
Schwenk, W. F., et al. (1985). Use of reciprocal pool specific activities to model leucine metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650.
-
Brosnan, J. T., & Brosnan, M. E. (2006). Branched-chain amino acids: enzyme and substrate regulation. The Journal of Nutrition, 136(1), 207S-211S.
Sources
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for L-[1-13C] Leucine Breath Test Analysis
Focus: Assessment of Mitochondrial
Introduction & Mechanism of Action
The L-[1-13C] leucine breath test is a high-precision, non-invasive tool used to quantify whole-body protein oxidation and mitochondrial decarboxylation capacity. Unlike gastric emptying tests (which typically utilize
Mechanistic Pathway
Upon ingestion, L-[1-13C] leucine is transported into cells and reversibly transaminated to
Because BCKDH is the rate-limiting enzyme in branched-chain amino acid (BCAA) catabolism, the rate of
Pathway Visualization
Figure 1: Metabolic fate of L-[1-13C] leucine.[1] The release of
Pre-Analytical Considerations (Trustworthiness)
To ensure data integrity, the experimental design must control for background isotopic noise and physiological variables that alter CO
-
Fasting State: Subjects must fast for at least 8–10 hours (overnight). Feeding suppresses endogenous proteolysis and alters BCAA oxidation rates via insulin signaling.
-
Physical Activity: Participants must remain at rest during the test. Exercise increases total VCO
(carbon dioxide production rate), which dilutes the isotopic signal and invalidates standard stoichiometric calculations. -
Background Correction: A baseline breath sample is mandatory to account for naturally occurring
C abundance (approx. 1.11%), which varies by diet (e.g., corn vs. wheat consumption).
Experimental Protocol
Materials
-
Tracer: L-[1-13C] Leucine (99 atom% enrichment).
-
Dose: 38 µmol/kg body weight (approx. 5 mg/kg) is the gold standard for oxidation studies [1], though fixed doses (e.g., 100 mg) are used in simplified clinical workflows.
-
Vehicle: Dissolve tracer in 150 mL of water.
-
Collection: Breath bags (e.g., aluminized bags) or glass vacutainers.
Step-by-Step Workflow
Figure 2: Standard operating procedure for the L-[1-13C] leucine breath test.
-
Baseline Collection (t=0): Collect two separate breath samples before tracer ingestion to establish the delta baseline (
). -
Tracer Administration: Administer the L-[1-13C] leucine solution orally. Rinse the cup with 50 mL water and have the subject drink the rinse to ensure full dose delivery.
-
Sampling: Collect breath samples at the following intervals:
-
0–60 min: Every 10 or 15 minutes (captures the rapid absorption and initial oxidation phase).
-
60–180 min: Every 30 minutes (monitors the clearance phase).
-
-
Activity Restriction: Subjects must remain seated and calm. No sleeping (sleep alters respiration rates).
Analytical Method & Calculations
Samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Isotope-Selective Nondispersive Infrared Spectroscopy (NDIRS). The instrument reports the
Data Processing
The core metric is the Percent Dose Recovered (PDR) per hour. To calculate this, we must determine the excess isotopic enrichment and the subject's CO
Step 1: Calculate Atom Percent Excess (APE)
Step 2: Estimate CO
Production Rate (VCO
)
If Indirect Calorimetry is not available, estimate VCO
Step 3: Calculate PDR
Data Presentation Table
Summarize results for each subject using the following structure:
| Time (min) | DOB (Delta Over Baseline) | PDR (%/h) | cPDR (Cumulative %) | |
| 0 | -24.5 | 0.0 | 0.0 | 0.0 |
| 15 | -20.1 | 4.4 | 1.2 | 0.3 |
| 30 | -15.2 | 9.3 | 3.5 | 1.1 |
| 60 | -10.5 | 14.0 | 5.8 | 3.2 |
| ... | ... | ... | ... | ... |
Interpretation of Results
Normal Physiology
In healthy individuals, the PDR curve typically peaks between 45–75 minutes. This reflects rapid gastric emptying, absorption, and immediate oxidation of the "first pass" leucine by the liver and muscles.
Clinical Deviations
-
Mitochondrial Dysfunction (Low PDR): A flattened curve or low peak PDR suggests impaired BCKDH activity. This is relevant in:
-
Liver Cirrhosis/NASH: Hepatocyte mitochondrial damage reduces oxidative capacity [3].
-
Sarcopenia: Reduced muscle mass lowers the total body pool of BCKDH.
-
-
Hypermetabolism (High PDR): Elevated oxidation rates may be seen in catabolic states (e.g., sepsis, uncontrolled diabetes) where protein breakdown is accelerated.
References
-
Schadewaldt, P., et al. (2000). Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests. Pediatric Research, 47(4), 543-543. Link
-
Ghoos, Y. F., et al. (1993). 13CO2 breath tests: a new diagnostic tool for the study of digestion and absorption. Gastroenterology, 104, 1530-1530. Link
-
Matthews, D. E., et al. (1980). Leucine kinetics in humans: whole body biomarkers.[3][4][5] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. Link
-
Braden, B., et al. (2007). 13C-breath tests: current state of the art and future directions. Digestive and Liver Disease, 39(9), 795-805. Link
Sources
- 1. 13C protein breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. Assessment of whole body L-leucine oxidation by noninvasive L-[1-13C]leucine breath tests: a reappraisal in patients with maple syrup urine disease, obligate heterozygotes, and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A non-invasive 13CO2 breath test detects differences in anabolic sensitivity with feeding and heavy resistance exercise in healthy young males: a randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitation of Leucine in Plasma using DL-Leucine-1-13C by LC-MS/MS
This Application Note is structured to guide researchers through the nuanced application of DL-Leucine-1-13C as an Internal Standard (IS). While fully labeled analogs (e.g.,
However, using a racemic (DL) and singly labeled (+1 Da) standard introduces specific chromatographic and mass-spectral challenges that this protocol addresses directly.
Introduction & Scientific Rationale
Leucine is a critical Branched-Chain Amino Acid (BCAA) regulating mTOR signaling and protein synthesis.[1] Accurate quantitation is vital for metabolic flux studies and clinical diagnostics (e.g., MSUD).
Why DL-Leucine-1-13C?
-
Cost-Efficiency: Significantly more affordable than uniformly labeled (
) L-Leucine, enabling large-scale screening. -
Stability: The 1-position (
-carboxyl) is chemically stable and non-exchangeable under standard LC-MS conditions.
The Technical Challenge: "The +1 Da & Racemic Paradox"
Using this specific IS requires navigating two critical interferences:
-
Isotopic Interference (Crosstalk): The mass shift is only +1 Da (
). Natural L-Leucine contains ~1.1% .[2] In a molecule with 6 carbons, the natural M+1 abundance is . This native M+1 signal ( 133) mimics the IS, potentially skewing quantitation if not mathematically corrected. -
Stereochemistry (DL vs. L): Biological samples contain primarily L-Leucine.[2] The IS is a 50:50 racemic mixture.
-
Achiral Chromatography: D- and L-isomers co-elute.[3] The IS functions as a single peak.
-
Chiral Chromatography: Isomers separate. Only the L-isomer of the IS co-elutes with the analyte.
-
Experimental Workflow
The following workflow utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar amino acids without derivatization, preserving the integrity of the 1-13C label.
Diagram 1: Analytical Workflow
Detailed Protocol
Reagents & Standards[1][2][4][5][6][7][8]
-
Analyte: L-Leucine (Authentic Standard).[2]
-
Internal Standard: DL-Leucine-1-13C (99 atom % 13C).[2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[2]
Stock Solution Preparation[7]
-
IS Master Stock (1 mg/mL): Dissolve 10 mg DL-Leucine-1-13C in 10 mL of 0.1 M HCl .
-
Note: Acidic conditions prevent bacterial growth and enhance solubility.
-
-
IS Working Solution (10 µg/mL): Dilute Master Stock 1:100 in ACN:Water (50:50).
-
Critical: Since this is a DL-mixture, the effective concentration of the L-isomer (which co-elutes perfectly with biological L-Leu in chiral systems) is 5 µg/mL .[2]
-
Sample Preparation (Protein Precipitation)[4][7]
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of IS Working Solution (in 100% ACN).
-
Ratio: 1:3 Sample:Solvent ensures efficient protein precipitation.
-
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 10 minutes (optional, improves yield).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial containing an insert.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS. Column: HILIC Amide Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C |
| Injection Vol | 2 µL |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 6.0 | 50 | Elution of Amino Acids |
| 6.1 | 90 | Re-equilibration |
| 9.0 | 90 | End of Run |[2]
MS Transitions (MRM)
Leucine loses the carboxyl group (HCOOH, 46 Da) during fragmentation to form the immonium ion (
-
Analyte (L-Leu): Precursor
Product [2] -
IS (DL-Leu-1-13C): Precursor
Product
Isotopic Correction Strategy (Critical)
Because the IS is only +1 Da heavier, the M+1 isotope of the natural analyte interferes with the IS channel.
Diagram 2: Isotopic Crosstalk Logic
Correction Protocol
If the concentration of L-Leucine in the sample is high (>50 µg/mL), the M+1 signal will significantly inflate the IS peak area, leading to under-estimation of the analyte concentration (since IS Area is in the denominator of the ratio).
Correction Formula:
- : Peak Area of Internal Standard (133->86).
- : Peak Area of Analyte (132->86).[2]
-
: Theoretical isotopic contribution factor. For Leucine (
), the probability of one is approx 6.6%. Experimentally determine this by injecting pure L-Leucine and measuring the ratio of Peak 133 / Peak 132.
Validation & Troubleshooting
| Issue | Cause | Solution |
| Non-Linear Calibration | Isotopic interference at high concentrations.[7][8] | Apply the correction formula above or increase IS concentration to "swamp" the interference. |
| Split Peaks | Chiral separation occurring on non-chiral column (rare) or degradation.[2] | Ensure pH 3.0 in mobile phase. If using Chiral column, integrate only the L-isomer peak matching the analyte. |
| Low Sensitivity | Ion suppression. | HILIC moves AA elution away from the solvent front (phospholipids). Ensure divert valve sends first 1 min to waste. |
References
-
BenchChem. Application Notes and Protocols for Tissue Analysis of L-Leucine-13C. (Accessed 2023).[2][9] Link
-
Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021).[2][5] Link
-
Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[2][4] (2018).[4] Link
-
National Institutes of Health (PMC). The importance of accurately correcting for the natural abundance of stable isotopes. (2018).[4] Link
-
Shimadzu. LC/MS/MS Method Package for D/L Amino Acids.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry [frontiersin.org]
Application Note: Measuring Fractional Synthesis Rate (FSR) of Skeletal Muscle Protein using L-[1-13C]Leucine
This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes established "Gold Standard" protocols (Wolfe, Rennie, Mittendorfer) with practical laboratory workflows.
Abstract & Clinical Relevance
The measurement of Fractional Synthesis Rate (FSR) is the definitive metric for assessing the acute anabolic or catabolic effects of pharmaceutical agents, nutritional interventions, and exercise. While static markers (e.g., mRNA levels, phosphorylation status) provide snapshots of signaling potential, FSR quantifies the actual rate of protein translation.
This protocol utilizes L-[1-13C]leucine , the preferred stable isotope tracer for skeletal muscle studies due to its specific metabolic fate. Unlike ring-labeled phenylalanine, the carboxyl carbon of leucine is lost as
Theoretical Basis: The Precursor-Product Model
To calculate FSR, the muscle protein pool is treated as the product , and the free amino acid pool available for charging tRNA is the precursor .
The "True" Precursor Dilemma
The accuracy of FSR depends entirely on correctly identifying the enrichment of the precursor pool (
-
Plasma Leucine: Poor surrogate. It underestimates intracellular enrichment due to the gradient between plasma and tissue.
-
Intracellular Leucine: Better, but requires processing of tissue fluid which can be contaminated by blood or proteolysis during handling.
-
Leucyl-tRNA: The theoretical "true" precursor, but technically difficult to isolate in sufficient quantities from human biopsies.
- -Ketoisocaproate (KIC): The Gold Standard Surrogate.
The FSR Equation
[3]| Variable | Definition | Source |
| Enrichment of protein-bound leucine at time 2 | Muscle Biopsy 2 | |
| Enrichment of protein-bound leucine at time 1 | Muscle Biopsy 1 (or Baseline) | |
| Average enrichment of the precursor pool | Plasma KIC (Average of steady state) | |
| Incorporation time (hours) | Infusion Duration |
Experimental Design & Infusion Protocol
Method: Primed-Constant Infusion (Intravenous) Subject State: Post-absorptive (fasted) or Clamp conditions.
Materials
-
Tracer: L-[1-13C]Leucine (99 atom % excess), sterile and pyrogen-free.
-
Infusate Preparation: Dissolve tracer in sterile saline (0.9% NaCl). Pass through a 0.22
m filter. -
Catheters:
-
Antecubital Vein (Arm A): For tracer infusion.[4]
-
Retrograde Hand Vein (Arm B): For "arterialized" blood sampling (kept in a heated box at 55°C-60°C).
-
Infusion Timeline
The goal is to reach Isotopic Steady State in the precursor pool quickly.
-
T = -180 min: Baseline blood sample and breath sample (if oxidation is measured).
-
T = 0 min (Start):
-
Bolus (Prime): 1 mg/kg L-[1-13C]Leucine (to instantly raise pool enrichment).
-
Start Infusion: 1 mg/kg/hour continuous rate.
-
-
T = 60-120 min: Equilibration period.
-
T = 120 min (Biopsy 1): First muscle biopsy (Vastus lateralis). Note: In some designs, a baseline biopsy is taken before infusion, but taking the first biopsy at steady state (t=120) is preferred to define the linear slope.
-
T = 120-240 min: Experimental window (Drug/Nutrient intervention).
-
T = 240 min (Biopsy 2): Second muscle biopsy.
-
Blood Sampling: Every 15–20 mins throughout the steady state to verify
stability.
Caption: Experimental timeline for a standard primed-constant infusion protocol. Biopsies bracket the measurement period.
Sample Processing & Analytical Methodology
Plasma Analysis (The Precursor: KIC)
Goal: Isolate
-
Protein Precipitation: Mix 200
L plasma with 1 mL ethanol/acetone. Centrifuge. Collect supernatant. -
Derivatization (Quinoxalinol):
-
Add o-phenylenediamine (2% in 4N HCl). Heat at 90°C for 60 min.
-
Chemistry: This reacts specifically with the
-keto group to form a quinoxalinol ring.
-
-
Extraction: Extract the derivative into ethyl acetate. Evaporate to dryness.
-
Silylation: Add 50
L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 60°C. -
GC-MS Mode: Electron Impact (EI) or NCI.
-
Monitor Ions (m/z): 232 (M+0) and 233 (M+1).
-
Muscle Tissue Analysis (The Product: Bound Leucine)
Goal: Isolate myofibrillar protein, hydrolyze to amino acids, and derivatize. Derivative: N-tert-Butyldimethylsilyl (t-BDMS).
-
Homogenization: Homogenize ~20-30 mg wet muscle in ice-cold buffer.
-
Fractionation: Centrifuge to pellet myofibrillar proteins. Wash pellet to remove free amino acids.
-
Hydrolysis: Resuspend pellet in 6M HCl. Heat at 110°C for 24 hours (breaks peptide bonds).
-
Purification: Pass hydrolysate through a cation exchange column (Dowex 50W-X8). Elute amino acids with 4M NH
OH. Dry under vacuum.[1] -
Derivatization (t-BDMS):
-
Add MTBSTFA + 1% t-BDMCS and acetonitrile (1:1).
-
Heat at 100°C for 60 min.
-
Chemistry: Replaces active hydrogens on amine and carboxyl groups with t-BDMS.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent non-polar capillary column.
-
Fragment: The [M-57]
fragment (loss of tert-butyl group) is the most stable and abundant. -
Monitor Ions (m/z):
-
302 (Light / Natural / M+0)
-
303 (Heavy / Tracer / M+1)
-
-
Data Calculation & Interpretation
Calculating Enrichment (APE vs. TTR)
Mass spectrometers measure abundance ratios (
Tracer-to-Tracee Ratio (TTR):
Atom Percent Excess (APE):
The Pathway Diagram
Understanding the flow of the label is critical for troubleshooting.
Caption: Metabolic fate of 1-13C Leucine. Plasma KIC is the preferred surrogate for Intracellular Leucine/tRNA.
Typical Data Ranges (Human Skeletal Muscle)
| Parameter | Typical Value (Post-Absorptive) | Typical Value (Anabolic Stimulus) |
| Plasma KIC TTR | 0.04 - 0.06 (4-6%) | Maintains steady state |
| Protein Bound APE | 0.0002 - 0.0005% | Increases over time |
| FSR (%/hour) | 0.04 - 0.05 %/h | 0.06 - 0.09 %/h |
Critical Troubleshooting & Considerations
-
Recycling Correction: Because 1-13C Leucine loses its label as CO2 during oxidation (at the KIC step), the label cannot re-enter the amino acid pool via the TCA cycle. This makes 1-13C superior to uniformly labeled tracers for synthesis measurements.
-
Blood Contamination in Muscle: Muscle biopsies contain blood. If plasma leucine enrichment is high (e.g., 6%) and muscle protein enrichment is low (0.05%), even a small amount of blood contamination in the muscle pellet can artificially inflate the "bound" enrichment. Solution: Thoroughly wash the muscle protein pellet with trichloroacetic acid (TCA) or perchloric acid (PCA) before hydrolysis.
-
Steady State Verification: If the precursor pool (KIC) is not at steady state (i.e., the slope is not zero), the standard FSR equation becomes invalid. In non-steady conditions, the area-under-the-curve (AUC) of the precursor enrichment must be used in the denominator.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." Current Opinion in Clinical Nutrition and Metabolic Care.
-
Mittendorfer, B., & Wolfe, R. R. (2002). "Maintenance of plasma amino acid concentrations during human muscle protein turnover studies." Journal of Parenteral and Enteral Nutrition.
-
Matthews, D. E., et al. (1982). "Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment." Journal of Clinical Investigation.
-
Wilkinson, D. J., et al. (2014). "Stable isotope tracers and exercise physiology: past, present and future." The Journal of Physiology.
Sources
- 1. protocols.io [protocols.io]
- 2. gcms.cz [gcms.cz]
- 3. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Leucine Tracer Infusion in Human Subjects
Introduction: Unraveling Protein Dynamics with Stable Isotope Tracers
The study of protein metabolism in humans is fundamental to understanding health, disease, and the impact of therapeutic interventions. Stable isotope tracers, particularly Carbon-13 labeled leucine (¹³C-Leucine), have emerged as a powerful and safe tool for quantifying the dynamic processes of protein synthesis, breakdown, and overall turnover in vivo.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk to human subjects, making them ideal for clinical research.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols of ¹³C-Leucine tracer infusion studies in humans. We will delve into the theoretical underpinnings, provide detailed step-by-step protocols, and discuss the analytical techniques required for accurate and reproducible results.
The primary applications of ¹³C-Leucine tracer studies include:
-
Muscle Protein Synthesis (MPS): Quantifying the rate of new protein synthesis in skeletal muscle, which is crucial for studying muscle growth, aging (sarcopenia), and the effects of nutrition and exercise.[1]
-
Whole-Body Protein Turnover: Assessing the balance between systemic protein synthesis and breakdown to understand overall metabolic states.[1]
-
Organ-Specific Protein Synthesis: Measuring the synthesis rates of specific proteins in various tissues to investigate localized metabolic responses.[1]
Core Principle: The Primed-Constant Infusion Technique
The most common and robust method for studying protein metabolism using ¹³C-Leucine is the primed-constant infusion technique.[1][4] The central objective of this method is to achieve and maintain a steady-state enrichment of the ¹³C-labeled leucine in the plasma. This isotopic steady state in the blood is crucial as it allows for a more accurate estimation of the intracellular precursor pool enrichment for protein synthesis.[5][6]
The process involves two key steps:
-
Priming Dose: A bolus injection of ¹³C-Leucine is administered at the beginning of the experiment. This "prime" rapidly raises the plasma ¹³C-Leucine enrichment to a level that is close to the expected steady-state concentration.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of ¹³C-Leucine is maintained at a constant rate for the duration of the study. This continuous supply of the tracer compensates for its uptake by tissues and maintains the plasma enrichment at a stable plateau.
Achieving an isotopic steady state typically takes less than two hours with an appropriate priming dose.[5][6]
Experimental Workflow and Methodologies
A successful ¹³C-Leucine infusion study requires meticulous planning and execution. The following sections detail the critical stages of the experimental workflow.
Diagram: Experimental Workflow for ¹³C-Leucine Infusion Study
Caption: A generalized workflow for a human ¹³C-Leucine tracer infusion study.
PART 1: Subject Preparation and Pre-Infusion Considerations
-
Ethical Approval and Informed Consent: All human studies must be approved by an institutional review board (IRB) or ethics committee.[7][8][9] Written informed consent must be obtained from all participants after a thorough explanation of the procedures, potential risks, and benefits.
-
Subject Screening: Participants should be screened for any medical conditions that could interfere with the study or pose a risk. This typically includes a medical history, physical examination, and basic blood tests.
-
Dietary and Physical Activity Control: To minimize variability, subjects should follow a standardized diet and refrain from strenuous physical activity for a set period (e.g., 3 days) before the study. This helps to ensure that all participants are in a similar metabolic state at the start of the infusion.
PART 2: The Infusion Protocol: A Step-by-Step Guide
This protocol is a general guideline and may need to be adapted based on the specific research question and study population.
Materials:
-
Sterile L-[1-¹³C]Leucine (99 atom % enrichment)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Equipment for tissue biopsies (if applicable)
-
Breath collection bags (if measuring leucine oxidation)
Procedure:
-
Subject Arrival and Baseline Measurements: Subjects should arrive at the clinical research facility in the morning after an overnight fast. Record baseline anthropometric data (height, weight, body composition).
-
Catheterization: Place an intravenous catheter in a forearm vein for the infusion of the ¹³C-Leucine tracer. For studies employing the arteriovenous (A-V) balance method, a second catheter will be placed in a contralateral hand or wrist vein, which will be "arterialized" by warming the hand in a heated box. This allows for the sampling of arterialized-venous blood, which is a close approximation of arterial blood.[10] In some cases, direct arterial catheterization may be necessary.[10][11]
-
Background Sampling: Before starting the infusion, collect baseline samples of blood, and if applicable, muscle tissue and expired air. These samples are crucial for determining the natural background enrichment of ¹³C.
-
Priming Dose: Administer a priming bolus of L-[1-¹³C]Leucine. The exact amount of the priming dose should be calculated to rapidly bring the plasma enrichment to the desired steady-state level.
-
Constant Infusion: Immediately after the priming dose, begin the continuous infusion of L-[1-¹³C]Leucine. The infusion rate is typically maintained for the duration of the study (e.g., 3-10 hours).[12][13]
-
Steady-State Sampling: Once isotopic steady state is achieved (typically after 1.5-2 hours), begin the sampling schedule.
-
Blood Samples: Collect blood samples at regular intervals (e.g., every 15-30 minutes) to confirm the isotopic steady state and for subsequent analysis of plasma leucine enrichment.
-
Tissue Biopsies: If measuring muscle protein synthesis directly, muscle biopsies are required. A common approach is to take a biopsy at the beginning and end of the steady-state period to measure the incorporation of ¹³C-Leucine into muscle protein over a defined time.
-
Breath Samples: To measure leucine oxidation, collect expired air samples at regular intervals.[14]
-
Quantitative Parameters for Infusion Protocols
| Parameter | Typical Value | Rationale & Key Considerations |
| Tracer | L-[1-¹³C]Leucine | The carboxyl group label allows for the measurement of leucine oxidation through the appearance of ¹³CO₂ in expired air. |
| Priming Dose | 9.6 µmol/kg | Aims to rapidly achieve isotopic equilibrium in the plasma pool.[13] |
| Infusion Rate | 0.16 µmol/kg/min | Maintains a steady-state plasma enrichment by replacing the tracer taken up by tissues.[13] |
| Infusion Duration | 3 - 10 hours | The duration depends on the research question. Shorter infusions are sufficient for acute studies, while longer infusions may be needed to investigate responses over time.[12][13] |
| Blood Sampling | 1-5 mL per sample | Frequent sampling during the initial phase helps confirm the attainment of a steady state. |
| Muscle Biopsy | 15-50 mg | Provides a direct measure of tracer incorporation into tissue protein. The timing of biopsies defines the period over which protein synthesis is calculated.[13] |
Analytical Methods: Measuring ¹³C Enrichment
The accurate measurement of ¹³C enrichment in biological samples is critical for the calculation of protein kinetics. The primary analytical technique used is Gas Chromatography-Mass Spectrometry (GC-MS) .[15][16] More advanced techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) offer even greater sensitivity and precision, which is particularly useful for measuring the low levels of enrichment in tissue proteins.[17][18]
Diagram: Analytical Workflow for ¹³C-Leucine Enrichment
Caption: A simplified overview of the analytical workflow for determining ¹³C enrichment.
Calculating Protein Kinetics: Models and Equations
Two primary models are used to calculate muscle protein synthesis from ¹³C-Leucine tracer data: the precursor-product model and the arteriovenous (A-V) balance method.
The Precursor-Product Model
This model directly measures the incorporation of the labeled amino acid into a protein product. The fractional synthetic rate (FSR) of muscle protein is calculated using the following equation:
FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100
Where:
-
E_p is the enrichment of ¹³C-Leucine in the protein-bound pool between two biopsies.
-
E_precursor is the average enrichment of the precursor pool (intracellular or plasma leucine) over the same time period.
-
t is the time in hours between the two biopsies.
A critical consideration in this model is the choice of the precursor pool enrichment. While plasma leucine enrichment is easily measured, the true precursor for protein synthesis is the intracellular tRNA-bound leucine. As this is difficult to measure directly, the intracellular free leucine or plasma α-ketoisocaproate (KIC), the keto-acid of leucine, is often used as a surrogate for the intracellular enrichment.[19]
The Arteriovenous (A-V) Balance Method
The A-V balance method assesses protein kinetics across a whole limb (typically the leg) by measuring the difference in tracer concentration between arterial and venous blood.[10][11][20] This method is based on the Fick principle, which states that the blood flow to an organ can be calculated using a marker substance if the amount of the marker taken up by the organ and its concentration in the arterial and venous blood are known.[21][22][23][24][25]
This technique allows for the simultaneous measurement of muscle protein synthesis and breakdown.[11]
Protein Synthesis = ([E_a] - [E_v]) * Blood Flow Protein Breakdown = (([E_v] * C_v) - ([E_a] * C_a)) / E_m * Blood Flow
Where:
-
E_a and E_v are the enrichments in arterial and venous plasma, respectively.
-
C_a and C_v are the concentrations of leucine in arterial and venous plasma.
-
E_m is the enrichment in the muscle intracellular free pool.
Safety and Ethical Considerations
The use of stable isotopes like ¹³C-Leucine in humans is considered safe, with no reported adverse effects at the low enrichment levels used in metabolic research.[3] However, it is crucial to adhere to strict ethical guidelines for human research.
-
Sterility and Pyrogenicity: The tracer solutions must be sterile and non-pyrogenic. While manufacturers may label the isotopes as "not for human consumption," this is often due to regulatory definitions of "food." The solutions can be made safe for infusion by autoclaving or sterile filtering.[3]
-
Minimizing Risk: The procedures, particularly arterial catheterization and muscle biopsies, carry minor risks which must be clearly communicated to the participants. The principle of beneficence, maximizing benefits while minimizing harm, should guide all study design and implementation.[8]
-
Data Integrity: Maintaining the integrity of the research is paramount. This includes transparent experimental design, accurate data reporting, and responsible dissemination of findings.[7]
Conclusion
The ¹³C-Leucine tracer infusion technique is a cornerstone of human metabolic research, providing invaluable insights into the dynamics of protein metabolism.[26] The success of these studies hinges on a thorough understanding of the underlying principles, meticulous execution of the protocols, and accurate analytical measurements. This application note provides a foundational framework for researchers to design and implement robust and ethically sound ¹³C-Leucine infusion studies, ultimately advancing our understanding of human physiology in health and disease.
References
-
Tarnopolsky, M. A., et al. (2004). Effects of acute creatine monohydrate supplementation on leucine kinetics and mixed-muscle protein synthesis. Journal of Applied Physiology, 97(3), 882-888. [Link]
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. [Link]
-
Wilkinson, D. J., & Etheridge, T. (2020). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Nutrients, 12(11), 3323. [Link]
-
Wang, Y., et al. (2008). [End product enrichment changes of tracer leucine under the status of infusion and analysis on 13CO2 production rate]. Wei Sheng Yan Jiu, 37(4), 416-418. [Link]
-
Jahoor, F., et al. (1995). A minimally invasive protocol for the measurement of leucine oxidation in undernourished humans. The Journal of Nutrition, 125(5), 1462-1469. [Link]
-
Boirie, Y., et al. (1995). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. American Journal of Physiology-Endocrinology and Metabolism, 268(5), E897-E904. [Link]
-
El-Khoury, A. E., et al. (1998). Intravenously infused 13C-leucine is retained in fasting healthy adult men. The Journal of Nutrition, 128(11), 2291-2296. [Link]
-
Dellero, Y., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(4), 475. [Link]
-
Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]
-
Deutz, N. E., & Wolfe, R. R. (2013). Efficacy and Safety of Leucine Supplementation in the Elderly. The Journal of Nutrition, 143(11), 1846S-1852S. [Link]
-
Rieu, I., et al. (2003). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of Physiology, 552(Pt 1), 305-315. [Link]
-
Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 58-63. [Link]
-
Wolfe, R. R. (1992). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Parenteral and Enteral Nutrition, 16(6_suppl), 98S-105S. [Link]
-
Tuvdendorj, D., et al. (2014). Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates. Journal of Parenteral and Enteral Nutrition, 38(7), 882-889. [Link]
-
Doyle, J. F., & Kuiper, J. W. (2024). Calculating FICK Cardiac Output and Input. StatPearls. [Link]
-
Slater, C., et al. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(2), 236-240. [Link]
-
Rittler, P., et al. (2000). Determination of protein synthesis in human ileum in situ by continuous [1-13C]leucine infusion. American Journal of Physiology-Endocrinology and Metabolism, 278(4), E634-E638. [Link]
-
Bäckström, Y. (2012). Stable isotope analysis and ethical issues surrounding a human skeleton material from Rounala in Karesuando parish. DiVA. [Link]
-
Zhang, X. J., et al. (2017). Arterial-venous (A-V) difference tracer dilution method with phenylalanine (Phe) kinetics across muscle as an example. ResearchGate. [Link]
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Weitzel, M. (2017). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]
-
Anonymous. (2011). Fick's principle. TPC. [Link]
-
Wilkinson, D. J., et al. (2018). A Novel Stable Isotope Tracer Method to Simultaneously Quantify Skeletal Muscle Protein Synthesis and Breakdown. The Journal of Physiology, 596(24), 6035-6048. [Link]
-
Zanotti-Fregonara, P., et al. (2019). Substitution of Venous for Arterial Blood Sampling in the Determination of Regional Rates of Cerebral Protein Synthesis With L-[1- 11 C]leucine PET: A Validation Study. Journal of Cerebral Blood Flow & Metabolism, 39(9), 1838-1847. [Link]
-
Solubility of Things. (n.d.). Safety and Ethical Considerations in Isotope Use. [Link]
-
Clendinen, C. S., et al. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Analytical Chemistry, 93(3), 1364-1372. [Link]
-
Wikipedia. (n.d.). Fick principle. [Link]
-
Kim, I. Y., et al. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism, 14(2), 55-65. [Link]
-
Deranged Physiology. (2023). Fick's Principle of cardiac output measurement. [Link]
-
Hurlbut, J. B., & Orsino, A. (2010). Ethical Issues in Radioisotope Shortages: Rationing and Priority Setting. Journal of Nuclear Medicine Technology, 38(3), 121-125. [Link]
-
Kim, I. Y., et al. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism. [Link]
-
Tipton, K. D., & Wolfe, R. R. (2004). Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover. ResearchGate. [Link]
-
Grimes, V., & Pestle, W. (2024). Ethics and applications of isotope analysis in archaeology. STAR: Science & Technology of Archaeological Research, 10(1). [Link]
-
Gannon, B. M., et al. (2017). Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Current Protocols in Toxicology, 74, 24.8.1-24.8.15. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute creatine monohydrate supplementation on leucine kinetics and mixed-muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Ethical Issues in Radioisotope Shortages: Rationing and Priority Setting | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 9. Ethics and applications of isotope analysis in archaeology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Comparison of Arterial-Venous Balance and Tracer Incorporation Methods for Measuring Muscle Fractional Synthesis and Fractional Breakdown Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 17. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Calculating FICK Cardiac Output and Input - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. TPC - Fick's principle [turkupetcentre.net]
- 23. Fick principle - Wikipedia [en.wikipedia.org]
- 24. derangedphysiology.com [derangedphysiology.com]
- 25. droracle.ai [droracle.ai]
- 26. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
Precision Chiral Method Development: DL-Leucine-1-13C as a Tracer and Internal Standard
Application Note: AN-CHIRAL-13C-LEU
Executive Summary
Objective: To establish a robust protocol for the chiral separation of D- and L-Leucine in complex matrices using DL-Leucine-1-13C as a dual-purpose method development tool and internal standard.
The Challenge: Leucine enantiomers (D-Leu, L-Leu) are isobaric and possess identical fragmentation patterns in standard MS/MS workflows. Furthermore, aliphatic amino acids lack the aromatic pi-pi interaction sites utilized by many chiral stationary phases (CSPs), making baseline resolution (
The Solution: This guide details the use of DL-Leucine-1-13C (carboxyl-labeled) coupled with Crown Ether Chiral Chromatography . By using a labeled racemate, researchers can simultaneously track the elution order of both enantiomers and validate resolution independent of the native analyte matrix.
Strategic Rationale: Why DL-Leucine-1-13C?
In chiral method development, the use of a stable isotope-labeled racemate (DL-mix) offers distinct advantages over pure enantiomeric standards:
-
Absolute Elution Order Confirmation: Since the standard contains both D and L forms at a known 1:1 ratio (and +1 Da mass shift), it acts as an undeniable reference for peak identification, preventing "peak swapping" errors during method transfer.
-
Cost-Effective Resolution Mapping: Instead of running separate injections for D- and L-standards, a single injection of the labeled DL-mix provides immediate feedback on resolution (
) and plate count ( ). -
Matrix Interference Nullification: In plasma or cell culture media, native L-Leucine is abundant. The 1-13C label shifts the mass to
133.1, allowing method developers to "see through" the native background during the optimization phase.
Mechanism of Action: Crown Ether Recognition
The separation relies on a Host-Guest mechanism using a chiral crown ether (typically 3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) coated on the silica support.
-
The Host: The crown ether cavity is sized to accept the ammonium ion (
) of the amino acid. -
The Guest: The protonated Leucine.
-
The Chiral Selector: The spatial arrangement of the naphthyl groups on the crown ether creates a steric barrier that preferentially binds one enantiomer (D-Leu) over the other (L-Leu) based on the orientation of the isobutyl side chain.
Experimental Protocol
Materials & Reagents
-
Analyte: DL-Leucine-1-13C (99 atom % 13C).[1]
-
Column: CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm).[2] Note: CR-I(+) elutes D- before L-.[2][3][4]
-
Mobile Phase A: Perchloric Acid (HClO4) in water, pH 1.0 to 2.0.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
LC-MS/MS System Setup
| Parameter | Setting | Rationale |
| Column Temp | 5°C – 25°C | Critical: Lower temperatures drastically improve chiral recognition (enantioselectivity |
| Flow Rate | 0.4 – 0.6 mL/min | Optimized for 3.0 mm ID columns to prevent backpressure limits while maintaining efficiency. |
| Mobile Phase | 85% HClO4 (pH 1.5) / 15% ACN | Acidic pH is mandatory to ensure the amino group is fully protonated ( |
| Ionization | ESI Positive | Detects |
Mass Spectrometry: The "Label Loss" Trap
WARNING: A common pitfall with 1-13C (carboxyl) labeled amino acids is the loss of the label during fragmentation.
-
Standard Transition:
132 86 (Loss of HCOOH). -
1-13C Transition:
133 86 (Loss of H COOH). -
Result: The fragment ions are identical for labeled and unlabeled species.
Corrective Strategy: For Method Development, use SIM (Selected Ion Monitoring) of the parent ion or a transition that retains the carboxyl group (e.g., loss of ammonia).
| Analyte | Parent ( | Quant Transition (Label Lost) | Recommended Dev Transition (Label Retained) |
| Native Leucine | 132.1 | 132.1 | 132.1 |
| DL-Leu-1-13C | 133.1 | 133.1 | 133.1 |
Method Development Workflow
This self-validating workflow ensures that the final method is robust against matrix effects and enantiomeric drift.
Figure 1: Iterative workflow for optimizing chiral separation using a labeled racemate tracer.
Detailed Protocols
Protocol A: Mobile Phase Scouting
-
Preparation: Prepare a 10 µg/mL solution of DL-Leucine-1-13C in 0.1% HClO4.
-
Isocratic Runs: Inject the standard using three different organic modifiers:
-
Condition A: 90% pH 1.5 HClO4 / 10% ACN
-
Condition B: 85% pH 1.5 HClO4 / 15% ACN
-
Condition C: 80% pH 1.5 HClO4 / 20% MeOH
-
-
Data Analysis: Calculate the Resolution (
) using the formula: Where is retention time and is the peak width at half height.
Protocol B: Thermodynamic Optimization
Rationale: Crown ether columns often show "enthalpy-entropy compensation." Decreasing temperature increases the retention factor (
-
Set column oven to 25°C . Run Protocol A (Best Condition).
-
Lower oven to 15°C . Run.
-
Lower oven to 5°C . Run.
-
Selection: Choose the highest temperature that maintains
to minimize system pressure and run time.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Insufficient protonation of amine. | Lower the pH of the aqueous mobile phase (add more HClO4). Target pH 1.0 - 1.[5]5. |
| Low Sensitivity (13C) | Fragmentation loses the C1 label. | Switch MS to SIM mode (monitor |
| RT Drift | Column equilibration issues. | Crown ether columns require long equilibration (approx. 20 column volumes) when switching temperatures. |
| Co-elution with Isoleucine | Structural similarity (Isobaric). | Verify separation of Leucine from Isoleucine (also 131 Da). Isoleucine typically elutes before Leucine on CR-I(+). Use the 1-13C Leu marker to confirm the Leu window. |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Shimadzu Corporation. (2018). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
-
Heuillet, M., et al. (2017). "Methodology for the validation of isotopic analyses by mass spectrometry." Metabolomics. Retrieved from [Link]
Sources
Application Note: Chemo-Enzymatic Synthesis of 13C-Labeled Peptides from DL-Leucine Precursors
Abstract & Introduction
The incorporation of stable isotopes (
This Application Note details a robust, self-validating protocol for the enantioselective resolution of DL-[
Key Advantages[1][2]
-
Cost Efficiency: Reduces isotopic raw material costs by utilizing racemic precursors.
-
Stereochemical Purity: Enzymatic resolution yields L-isomers with
enantiomeric excess (ee). -
Versatility: Compatible with standard Fmoc/tBu SPPS workflows.
Experimental Workflow Overview
The process is divided into three critical phases:
-
Kinetic Resolution: Selective enzymatic hydrolysis of N-Acetyl-DL-Leucine.
-
Chemical Protection: Conversion of free L-Leucine to Fmoc-L-Leucine.
-
Peptide Assembly: Incorporation via automated or manual SPPS.
Workflow Visualization
The following diagram illustrates the critical path from racemic precursor to final peptide.
Caption: Figure 1. Chemo-enzymatic workflow for converting racemic DL-Leucine into SPPS-ready Fmoc-L-Leucine.
Phase I: Enzymatic Resolution of DL-Leucine
Objective: Isolate pure L-[
Materials
-
DL-[
]-Leucine (Precursor) -
Acetic Anhydride (
) -
Acylase I (Aspergillus or Hog Kidney origin, Grade I)
-
Dowex 50W-X8 (Cation exchange resin,
form)
Step-by-Step Protocol
1. N-Acetylation[1][2][3]
-
Dissolve 10 mmol of DL-[
]-Leucine in 20 mL of 2M NaOH. -
Cool to
in an ice bath. -
Add 12 mmol of Acetic Anhydride dropwise over 30 minutes with vigorous stirring.
-
Maintain pH
by adding dilute NaOH if necessary. -
Acidify to pH 2.0 with concentrated HCl to precipitate N-Acetyl-DL-Leucine (or extract with Ethyl Acetate if precipitation is poor).
-
Validation: Check conversion via TLC or LC-MS (Shift in retention time).
2. Enzymatic Hydrolysis
-
Redissolve the N-Acetyl-DL-Leucine in water; adjust pH to 7.5 using LiOH or
.-
Note: Avoid NaOH if using lyophilization later to prevent high salt content.
-
-
Add Acylase I (approx. 10-20 mg per gram of substrate).
-
Incubate at
for 24–48 hours. -
Endpoint: The reaction stops when 50% of the substrate is consumed (theoretical maximum for L-isomer).
3. Separation (Ion Exchange)
-
Acidify the reaction mixture to pH 5.0 with acetic acid.
-
Pass the mixture through a Dowex 50W-X8 column (
form).-
Flow-through: Contains N-Acetyl-D-Leucine (anionic/neutral at acidic pH).
-
Bound: Contains Free L-[
]-Leucine (cationic).
-
-
Wash the column with water until neutral.
-
Elute the L-Leucine with 2M
. -
Lyophilize the eluate to obtain pure L-[
]-Leucine.
Phase II: Fmoc Protection
Objective: Protect the
Protocol
-
Dissolve the resolved L-[
]-Leucine (5 mmol) in 15 mL of water/dioxane (1:1 v/v). -
Add
(10 mmol) to buffer the solution. -
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (5.5 mmol) slowly.
-
Stir at Room Temperature (RT) for 18 hours.
-
Work-up:
-
Acidify to pH 2.0 with HCl.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine and dry over
.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
QC Check:
-NMR to confirm Fmoc presence (doublet at ~4.2 ppm, aromatic multiplet 7.3-7.8 ppm).
Phase III: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporate Fmoc-L-[
Reagents Table
| Reagent | Function | Concentration/Conditions |
| Piperidine | Deprotection | 20% in DMF (v/v) |
| HBTU/HCTU | Activator | 0.5 M in DMF |
| DIEA | Base | 1.0 M in DMF |
| TFA Cocktail | Cleavage | 95% TFA, 2.5% TIS, 2.5% |
SPPS Cycle Diagram
The following diagram details the iterative cycle for incorporating the labeled residue.
Caption: Figure 2. Standard Fmoc-SPPS cycle for incorporating labeled Leucine.
Critical Protocol Notes
-
Coupling Efficiency: Because the labeled amino acid is precious, use a 2-fold excess (rather than the standard 5-10 fold) and extend coupling time to 60-90 minutes.
-
Double Coupling: If the sequence is difficult (e.g., following a Beta-branched residue), perform a second coupling to ensure 100% incorporation.
-
Racemization Control: Use HBTU/HOBt or DIC/Oxyma to minimize racemization during the coupling of the expensive isotope. Avoid high temperatures (
) during this specific step.
Quality Control & Troubleshooting
Validation Methods
-
Enantiomeric Purity: Analyze the resolved L-Leu via Chiral HPLC (e.g., Crownpak CR(+) column) or by derivatization with Marfey's Reagent followed by standard HPLC.
-
Isotope Incorporation: Final peptide validation via High-Res Mass Spectrometry (HRMS). Expect a mass shift of
Da per atom.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Resolution | pH drift during hydrolysis | Use a pH-stat or strong buffer (Phosphate) to maintain pH 7.5. |
| Incomplete Coupling | Steric hindrance | Double couple; use smaller resin loading (0.2-0.4 mmol/g). |
| Racemization | Base-catalyzed epimerization | Use collidine instead of DIEA; keep coupling time under 2 hours. |
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for Acylase I resolution).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
RSC Publishing. (2012). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins. Organic & Biomolecular Chemistry. [Link]
-
NIH. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. PMC. [Link]
Sources
Quantifying leucine decarboxylation via 13CO2 release
Application Note: Quantifying Leucine Decarboxylation via
Abstract & Scope
This guide details the quantification of leucine decarboxylation—the irreversible step in Branched-Chain Amino Acid (BCAA) catabolism—using stable isotope L-[1-
Metabolic Context & Mechanism
Leucine oxidation is a two-step process. First, leucine is reversibly transaminated to
By labeling the C1 (carboxyl) carbon of leucine, the label is retained during transamination but is released exclusively as
Figure 1: The metabolic fate of L-[1-
Protocol A: Ex Vivo Headspace Analysis (Cells/Tissue)
Application: High-throughput screening of BCKDH modulators (e.g., kinase inhibitors like BT2).
Principle: Cells are incubated in a sealed vessel. Metabolic
Materials
-
Tracer: L-[1-
C]Leucine (99 atom% enrichment). -
Media: Leucine-free DMEM/RPMI (reconstituted with defined cold Leucine + Tracer).
-
Vessels: 20 mL glass scintillation vials or headspace vials with crimp-top gas-tight rubber septa.
-
Reagents: 1 M Perchloric Acid (HClO
) or 2 N Sulfuric Acid (H SO ).
Step-by-Step Workflow
-
Pre-Incubation (Equilibration):
-
Seed cells (e.g., C2C12 myotubes, hepatocytes) or tissue slices in 6-well plates or directly in headspace vials.
-
Incubate for 30 min in standard media to stabilize metabolism.
-
-
Tracer Loading:
-
Replace media with Experimental Media containing 0.5–1.0 mM L-Leucine.
-
Tracer Ratio: A 1:10 ratio of [1-
C]Leucine to unlabeled Leucine is sufficient for IRMS. -
Volume: Use minimal volume (e.g., 1 mL in a 20 mL vial) to maximize headspace concentration.
-
-
Sealing & Incubation:
-
Immediately seal the vial with a gas-tight rubber septum and crimp cap.
-
Incubate at 37°C for 1–4 hours (linear range validation required).
-
-
Reaction Termination (Acid Trap Release):
-
Inject 200 µL of 1 M HClO
through the septum using a syringe. -
Mechanism:[5] Acidification (pH < 2) kills the cells and shifts the bicarbonate equilibrium (
), driving all dissolved CO into the headspace. -
Shake or vortex gently for 30–60 minutes to ensure complete gas equilibration.
-
-
Quantification (GC-C-IRMS):
-
Sample 100–500 µL of headspace gas using a gas-tight syringe.
-
Inject into a Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometer.[6]
-
Output:
C (per mil) relative to PDB standard.
-
Protocol B: In Vivo Breath Test (Clinical/Preclinical)
Application: Measuring whole-body BCAA oxidation rates in patients or animal models.
Principle: Oral or IV administration of tracer followed by breath collection. The rate of
Step-by-Step Workflow
-
Subject Preparation:
-
Fast subjects overnight (10–12 hours) to minimize competition from dietary protein.
-
Collect Baseline Breath Samples (Time -15, -5 min) to establish background
C abundance.
-
-
Tracer Administration:
-
Bolus Method: 20–40 mg/kg L-[1-
C]Leucine (dissolved in sterile water). -
Continuous Infusion (Gold Standard): Priming dose (1 mg/kg) followed by constant infusion (1 mg/kg/h).
-
-
Breath Collection:
-
Collect breath samples into breath bags or Exetainer® tubes.
-
Sampling Frequency: Every 10–15 mins for the first hour, then every 30 mins up to 4 hours.
-
-
Analysis:
-
Measure
CO / CO ratio via IRMS.
-
Data Analysis & Calculations
Calculating Atom Percent Excess (APE)
IRMS provides data in delta notation (
Flux Calculation (In Vivo)
To determine the Leucine Oxidation Rate (
-
F: Infusion rate of tracer.
-
IE: Isotopic Enrichment (APE). Note: Plasma KIC enrichment is the true precursor pool, but breath CO2 enrichment is often used as a proxy in simplified models.
-
c (Bicarbonate Retention Factor): A correction factor accounting for
CO trapped in the body's bicarbonate pool (bone/buffer) rather than exhaled.-
Human Standard: ~0.81 (fasted state).
-
Mouse Standard: ~0.65 – 0.70.
-
Troubleshooting & Validation Table
| Issue | Probable Cause | Corrective Action |
| High Baseline | Recent consumption of C4 plants (corn, cane sugar) naturally high in | Ensure subjects fast or avoid corn-based products 24h prior. |
| Low Signal Intensity | Leak in septum or insufficient acidification. | Use new crimp caps; ensure final pH < 2 after acid injection. |
| Non-Linear Release | Substrate depletion or product inhibition. | Reduce incubation time; ensure Leucine concentration is saturating (>0.5 mM). |
| Variable Recovery | Inconsistent headspace volume. | Use identical vials; normalize results to total protein content. |
Experimental Workflow Visualization
Figure 2: Comparative workflows for cellular headspace analysis versus clinical breath testing.
References
-
Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. Link
-
Goyke, E., et al. (2007). "Breath test using L-[1-13C]leucine for diagnosis of maple syrup urine disease." Molecular Genetics and Metabolism. Link
-
Herman, M. A., et al. (2010). "A novel pathway of branched-chain amino acid metabolism influences lipid metabolism and insulin sensitivity." Nature. Link (Demonstrates in vivo BCAA flux methodology).
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
Sources
- 1. 13C protein breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of D/L-Leucine (1-13C)
Status: Operational Topic: Separation of D-Leucine and L-Leucine (1-13C) Enantiomers Applicable Instrumentation: HPLC-UV / LC-MS/MS
Executive Summary: The Dual-Separation Challenge
Separating D-Leucine from L-Leucine 1-13C presents a two-fold challenge:
-
Chiral Resolution: D- and L-Leucine are enantiomers.[1] In an achiral environment (standard C18 column), they co-elute perfectly. You must use a Chiral Stationary Phase (CSP) or a Chiral Derivatization Reagent (CDR) to separate them.
-
Isotopic Distinction: The "1-13C" label adds +1 Da to the mass. While HPLC separates the D/L forms, the Mass Spectrometer (MS) is required to distinguish the 12C (natural) from the 13C (labeled) isotopes, as 13C labeling rarely causes a significant shift in retention time (chromatographic isotope effect is negligible here).
This guide prioritizes MS-compatible workflows , as the use of 13C labeling strongly implies downstream Mass Spectrometry detection.
Module 1: Method Selection Strategy
Do not default to a single column. Select your protocol based on your detection method and sample matrix.
| Method | Protocol Name | Column Type | Best For... | MS Compatible? |
| A | Zwitterionic Direct | Chiralpak ZWIX(+) / (-) | Biological fluids (Plasma/Urine) . Excellent separation of underivatized amino acids. | YES (High) |
| B | Marfey’s Derivatization | Standard C18 | Complex matrices where background noise is high. Increases sensitivity 100x. | YES (High) |
| C | Crown Ether Direct | Crownpak CR(+) | Quality Control / Purity Analysis . The "Gold Standard" for resolution, but uses non-volatile acids. | NO (Requires UV) |
Decision Logic
Figure 1: Decision tree for selecting the optimal separation methodology based on detection needs and sample complexity.
Module 2: Detailed Protocols
Protocol A: The ZWIX Method (Recommended for LC-MS)
Best for: Direct analysis of 1-13C L-Leu vs D-Leu without derivatization.
The Chiralpak ZWIX series uses a zwitterionic stationary phase that separates amino acids via a combination of anion exchange and chiral recognition. Unlike Crown Ether columns, it works with MS-friendly mobile phases.
-
Column: Chiralpak ZWIX(-) (3µm, 3.0 x 150 mm)
-
Mobile Phase (Isocratic):
-
MeOH / ACN / H2O (49:49:2)
-
Add 50mM Formic Acid + 25mM Ammonium Formate .
-
Note: The protic solvent (MeOH) is critical for the ZWIX mechanism.
-
-
Flow Rate: 0.4 – 0.5 mL/min.[2]
-
Temperature: 25°C (Room Temp).
-
Detection: MS/MS (ESI Positive).
-
D-Leucine (Natural): Transition m/z 132.1 → 86.1
-
L-Leucine (1-13C): Transition m/z 133.1 → 87.1
-
Why this works: The ZWIX column separates the enantiomers (D vs L). The MS separates the isotopes (132 vs 133). This provides orthogonal confirmation of purity.
Protocol B: Marfey’s Reagent (High Sensitivity)
Best for: Trace analysis in complex biological samples.
This method reacts the amino acids with FDAA (Marfey’s Reagent) to create diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.
-
Derivatization Step:
-
Mix 50 µL Sample + 100 µL 1% FDAA (in acetone) + 20 µL 1M NaHCO3 .
-
Incubate at 40°C for 1 hour .
-
Stop reaction with 20 µL 1M HCl .
-
-
HPLC Conditions:
-
Column: C18 (e.g., Kinetex C18 or Zorbax Eclipse), 1.7µm or 3µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 10% B to 60% B over 20 minutes.
-
-
Result: The L-Leu-FDAA and D-Leu-FDAA elute at significantly different times (often minutes apart).
Module 3: Troubleshooting & FAQs
Q1: I am using Method A (ZWIX) but the D and L peaks are merging. How do I improve resolution?
A: Resolution on Zwitterionic phases is highly sensitive to the Acid/Base ratio in the mobile phase.
-
Action 1 (Check Mobile Phase): Ensure you are using both Formic Acid (50mM) and Ammonium Formate (25mM). The double ion-exchange mechanism requires both the acid and the salt to function.
-
Action 2 (Water Content): ZWIX columns are sensitive to water. Keep water content low (2-5%). Increasing water generally decreases retention and resolution for amino acids on this phase.
Q2: Can I use the Crownpak CR(+) column with my Mass Spec?
A: Generally, No. The standard mobile phase for Crownpak CR(+) is Perchloric Acid (HClO4) , typically at pH 1.0 – 2.0.
-
Risk: Perchloric acid is non-volatile. It will precipitate in your MS source, causing severe clogging and signal suppression.
-
Workaround: If you must use Crownpak with MS, you have to use a trap-and-elute system or attempt to switch to TFA (Trifluoroacetic acid), though resolution often suffers significantly compared to perchloric acid. We strongly recommend switching to Protocol A (ZWIX) for MS applications.
Q3: Does the 13C label change the retention time?
A: Negligibly. In HPLC, the "Isotope Effect" (retention shift due to mass) is usually only observable with Deuterium (D) labeling, and even then, it is slight. For Carbon-13, the physicochemical properties are nearly identical to Carbon-12.
-
Expectation: D-Leu-12C and D-Leu-13C will co-elute. L-Leu-12C and L-Leu-13C will co-elute.
-
The Separation: You will see two chromatographic peaks (D vs L). You must use the MS extracted ion chromatogram (XIC) to distinguish the 12C from the 13C within those peaks.
Q4: My peaks are tailing badly (Asymmetry > 1.5).
A: Amino acids are zwitterionic and sticky.
-
Cause: Secondary interactions with free silanols on the silica surface.[4]
-
Fix (for C18/Marfey's): Ensure your pH is low enough (pH < 3) to protonate silanols, or use an end-capped column.
-
Fix (for Crownpak): Lower the temperature. Crown ether columns often perform better at 5°C to 15°C rather than room temperature.
Module 4: Troubleshooting Logic Flow
Use this flow to diagnose poor separation or signal issues.
Figure 2: Step-by-step troubleshooting workflow for resolution and detection issues.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Kim, K. H., et al. (2012). "Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. (Demonstrates ZWIX column efficacy for Leucine). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][5][6][7][8][9][10] (Definitive guide on FDAA derivatization). Retrieved from [Link]
Sources
- 1. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Analysis of amino acid 13C abundance from human and faunal bone collagen using liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. thelabstore.co.uk [thelabstore.co.uk]
- 10. Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Precision Derivatization of DL-Leucine 1-13C
Introduction: The "C1" Criticality
Welcome to the technical support center. If you are analyzing DL-Leucine 1-13C , you are likely conducting metabolic flux analysis (MFA) or protein turnover studies where the retention of the carboxyl carbon (C1) is non-negotiable.
Many standard amino acid derivatization protocols (e.g., chloroformates) or fragmentation pathways (e.g., decarboxylation events) effectively "erase" the C1 carbon before it reaches the detector. This guide focuses on the TBDMS (tert-butyldimethylsilyl) method using MTBSTFA , which is the industry gold standard for this application because it preserves the C1 label in its primary fragment ion.
Module 1: Method Selection & Chemistry
Q: Why is MTBSTFA superior to BSTFA or ECF for 1-13C Leucine?
A: The choice is dictated by mass spectrometry fragmentation physics, not just chromatography.
-
BSTFA (TMS derivatives): Produces unstable derivatives that are highly moisture-sensitive. The fragmentation is often extensive, splitting the signal across many ions, lowering sensitivity.
-
Ethyl Chloroformate (ECF): While fast and aqueous-compatible, ECF derivatives often undergo decarboxylation or produce fragments where the carboxyl group is lost. If you lose the carboxyl group, you lose your 1-13C label.
-
MTBSTFA (TBDMS derivatives): This is the correct choice. It adds a bulky tert-butyldimethylsilyl group.
-
The "M-57" Advantage: The dominant fragmentation event in Electron Impact (EI) ionization is the loss of a tert-butyl group (
). -
Result: The remaining ion contains the entire amino acid backbone , including the C1 carboxyl carbon. This allows you to accurately measure the isotopic enrichment of your 1-13C label.
-
Module 2: The Optimized Protocol
Objective: Synthesis of Di-TBDMS-Leucine (MW 357.6).
Target Ion for Quantitation: m/z 300 (Natural)
Reagents Required
-
MTBSTFA + 1% TBDMSCl: (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1] The 1% catalyst is crucial for sterically hindered secondary amines.
-
Anhydrous Pyridine: Acts as an acid scavenger and solvent.
-
Acetonitrile (ACN): Optional co-solvent (must be HPLC-grade, low water).
Step-by-Step Workflow
-
Sample Drying (CRITICAL):
-
Evaporate aqueous sample to complete dryness under
stream at 40°C. -
Tech Tip: Add 50
L of dichloromethane and re-evaporate to azeotropically remove trace moisture.
-
-
Reconstitution:
-
Add 50
L Anhydrous Pyridine . -
Add 50
L MTBSTFA + 1% TBDMSCl .
-
-
Derivatization:
-
Cap vial tightly (Teflon-lined cap).
-
Incubate at 70°C for 60 minutes .
-
Why: Leucine has a branched side chain; the secondary amine conversion requires thermal energy to reach completion.
-
-
Injection:
-
Cool to room temperature.[1]
-
Inject 1
L in Split (1:10) or Splitless mode (depending on concentration). -
Inlet Temp: 280°C.
-
Visual Workflow & Logic
Figure 1: Workflow for TBDMS derivatization of Leucine, highlighting the critical drying step and mass shift.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: Missing the Label
Q: I injected pure DL-Leucine 1-13C, but I only see the natural abundance peak (m/z 198). Where is my label?
A: You are likely looking at the wrong fragment ion.
-
The Trap: The TBDMS derivative produces two major fragments:[2]
-
m/z 300 (
): Loss of tert-butyl. Retains C1 (Carboxyl). -
m/z 198 (
): Loss of . Loses C1 (Carboxyl).
-
-
The Fix: If you monitor m/z 198, you have physically cleaved off the 1-13C atom you are trying to measure. You must quantify using the m/z 300 (M0) and m/z 301 (M1) cluster.
Issue 2: Peak Tailing & Ghost Peaks
Q: My Leucine peak tails badly, and I see a "ghost" peak at a lower retention time.
A: This indicates incomplete derivatization , specifically of the amine group.
-
Cause: The carboxyl group silylates easily. The amine group is slower. The "ghost" peak is likely the Mono-TBDMS derivative (only carboxyl silylated).
-
Solution:
Issue 3: Low Signal Intensity
Q: My signal is 10x lower than last week.
A: Check your GC Inlet Liner .
-
Mechanism: Silylated amino acids are prone to adsorption on active sites (free silanols) in dirty liners.
-
Validation: Inject a standard of a non-polar hydrocarbon (e.g., Tetradecane). If that peak is fine but Leucine is low, your liner is active.
-
Fix: Change the liner and install a new gold-plated seal.
Module 4: Data Interpretation & Reference Data
Leucine TBDMS Spectral Data
| Parameter | Value | Notes |
| Formula | Di-TBDMS derivative | |
| Molecular Weight | 357.69 | |
| Primary Ion (Quant) | m/z 300 | |
| Secondary Ion (Qual) | m/z 198 | |
| 1-13C Shift | m/z 301 | The M+1 peak for labeled Leucine |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common Leucine 1-13C analytical failures.
References
-
Antoniewicz, M. R., et al. (2007). "Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements." Metabolic Engineering. (Establishes the statistical necessity of accurate fragment choice in MFA).
-
Chaves, I., et al. (2017). "Derivatization of Amino Acids for Determination of Enantiomers by Gas Chromatography." IntechOpen. (Detailed review of silylation mechanisms vs. acylation).
-
Thermo Fisher Scientific. "GC Analysis of Derivatized Amino Acids." Application Note. (Validation of MTBSTFA protocols for amino acid stability).
Sources
Technical Support Center: Navigating Isotopic Purity in DL-Leucine 1-¹³C Metabolic Tracing Studies
Welcome to the technical support center for DL-Leucine 1-¹³C reagents. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope tracers to illuminate metabolic pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and validate your experimental findings with confidence. Isotopic purity is a critical parameter that can significantly impact the accuracy of metabolic flux analysis and protein turnover studies. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges you may encounter with DL-Leucine 1-¹³C reagents.
Frequently Asked Questions (FAQs)
Q1: What is DL-Leucine 1-¹³C and how is it used in research?
A1: DL-Leucine 1-¹³C is a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid, leucine. The designation "1-¹³C" indicates that the carbon atom at the first position (the carboxyl carbon) has been replaced with the heavy isotope of carbon, ¹³C. It is supplied as a racemic mixture of D- and L-isomers.
In metabolic research, L-Leucine 1-¹³C serves as a powerful tracer to study a variety of biological processes, most notably protein synthesis and turnover.[1][2] By introducing this labeled leucine into a biological system (e.g., cell culture or in vivo infusion), researchers can track its incorporation into newly synthesized proteins.[2][3] The extent of ¹³C enrichment in proteins or other metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][]
Q2: Why is the isotopic purity of DL-Leucine 1-¹³C so critical for my experiments?
A2: The isotopic purity of your DL-Leucine 1-¹³C reagent is paramount because it directly influences the accuracy of your calculated metabolic rates, such as the fractional synthetic rate (FSR) of proteins.[2] The fundamental assumption in tracer experiments is that the isotopic enrichment of the precursor pool (the labeled leucine you introduce) is known and consistent. If the actual isotopic purity is lower than stated by the manufacturer, you will underestimate the true enrichment of the precursor pool, leading to an overestimation of the calculated synthesis rates. Conversely, if the purity is higher than stated, you will underestimate the rates.
Furthermore, isotopic impurities can introduce confounding signals in your mass spectrometry data, making it difficult to distinguish between true biological incorporation and artifacts from the reagent itself.[5] High isotopic purity ensures that the observed ¹³C enrichment is a direct result of the metabolic processes under investigation.[6]
Q3: What are the common types of isotopic impurities in ¹³C-labeled reagents?
A3: The most common isotopic impurity is the presence of the unlabeled (M+0) form of the molecule, in this case, ¹²C-leucine. This reduces the overall isotopic enrichment of the reagent. Other potential impurities include molecules with ¹³C at positions other than the intended first carbon, or molecules with multiple ¹³C labels, although these are less common for singly-labeled compounds. The manufacturing process, while highly refined, is not perfect, and trace amounts of starting materials or byproducts can contribute to these impurities.[7]
Q4: How is the isotopic purity of DL-Leucine 1-¹³C determined and reported?
A4: Manufacturers typically determine isotopic purity using high-resolution analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The Certificate of Analysis (CoA) provided with the reagent should state the isotopic enrichment, often as a percentage (e.g., 99% ¹³C). This value represents the proportion of the labeled compound that contains the ¹³C isotope at the specified position. It is crucial to always refer to the lot-specific CoA for the most accurate information.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My calculated protein synthesis rates are unexpectedly high and variable between experiments.
-
Possible Cause: This is a classic symptom of using an assumed isotopic purity for your DL-Leucine 1-¹³C tracer that is higher than its actual purity. If the reagent has a lower-than-stated enrichment, the precursor pool is more dilute with unlabeled leucine than accounted for in your calculations. This leads to an artificially inflated calculation of protein synthesis.
-
Troubleshooting Workflow:
-
Step 1: Verify the Isotopic Purity of Your Reagent. Do not solely rely on the purity stated on the product label. It is best practice to independently verify the isotopic enrichment of each new lot of DL-Leucine 1-¹³C. A detailed protocol for this verification is provided below.
-
Step 2: Correct for Natural Abundance. Ensure your data analysis workflow includes a robust correction for the natural abundance of ¹³C and other isotopes (e.g., ¹⁵N, ¹⁸O).[8][9][10][11] Several software packages and algorithms are available for this purpose.[8]
-
Step 3: Re-analyze Your Data with the Verified Purity. Once you have the accurate isotopic purity of your tracer, re-calculate your fractional synthetic rates using this verified value.
Experimental Protocol: Verification of DL-Leucine 1-¹³C Isotopic Purity by GC-MS
-
Standard Preparation:
-
Prepare a stock solution of your DL-Leucine 1-¹³C reagent in a suitable solvent (e.g., 0.1 N HCl) at a known concentration (e.g., 1 mg/mL).
-
Prepare a serial dilution of this stock to create a calibration curve.
-
Also, prepare a standard of unlabeled DL-Leucine.
-
-
Derivatization:
-
To make the amino acid volatile for GC analysis, derivatization is necessary. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create a TBDMS derivative.
-
Dry down an aliquot of each standard under a stream of nitrogen.
-
Add the derivatization agent (e.g., MTBSTFA with acetonitrile) and heat at 70-100°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized standards into the GC-MS system.
-
Use a suitable GC column and temperature program to achieve good separation of leucine from other potential contaminants.
-
In the mass spectrometer, operate in Selected Ion Monitoring (SIM) mode to monitor the ions corresponding to the unlabeled (M+0) and labeled (M+1) leucine derivative. The specific m/z values will depend on the derivatization method used.
-
-
Data Analysis:
-
For each sample, determine the peak areas for the M+0 and M+1 ions.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Area(M+1) / (Area(M+0) + Area(M+1))) * 100
-
It is important to first analyze the unlabeled standard to determine the natural abundance of M+1, which should be subtracted from the measured M+1 of the labeled sample.
-
-
Problem 2: I am observing a significant M+2 peak in my mass spectrum for leucine, which is higher than expected from natural abundance.
-
Possible Cause: While less common for singly labeled compounds, this could indicate the presence of a doubly ¹³C-labeled impurity in your reagent. Alternatively, it could be an artifact of the derivatization process or co-elution with another compound.
-
Troubleshooting Workflow:
-
Step 1: Analyze a Derivatized Blank. Inject a sample containing only the derivatization reagents to check for any interfering peaks at the m/z of interest.
-
Step 2: Confirm Peak Identity. Use a high-resolution mass spectrometer to obtain an accurate mass measurement of the M+2 peak to help identify its elemental composition.
-
Step 3: Re-evaluate Reagent Purity. If the M+2 peak is confirmed to be a leucine isotopologue, this points to a significant impurity in your tracer. Contact the manufacturer with your data and the lot number of the reagent.
-
Problem 3: My baseline ¹³C enrichment in control samples (before tracer administration) is fluctuating.
-
Possible Cause: This could be due to contamination in your sample preparation workflow or instrument variability. It is less likely to be an issue with the reagent itself if it hasn't been introduced yet.
-
Troubleshooting Workflow:
-
Step 1: Review Sample Handling Procedures. Ensure that all labware is scrupulously clean and that there is no cross-contamination between labeled and unlabeled samples.
-
Step 2: Check for Carryover on the Mass Spectrometer. Run blank injections between samples to ensure there is no carryover from a previously run high-concentration sample.
-
Step 3: Monitor Instrument Performance. Regularly run quality control standards to ensure the stability and reproducibility of your mass spectrometer.
-
Data Presentation and Interpretation
Table 1: Example Isotopic Purity Data for Two Lots of DL-Leucine 1-¹³C
| Feature | Lot A (Stated Purity: 99%) | Lot B (Stated Purity: 99%) |
| Verified Isotopic Enrichment | 98.5% | 99.2% |
| Unlabeled (M+0) Impurity | 1.5% | 0.8% |
| Impact on FSR Calculation | Potential overestimation of ~0.5% | Closer to expected values |
This table illustrates the importance of verifying the isotopic purity of each new lot of reagent. Even small variations can have a measurable impact on the final calculated results.
Visualizing the Workflow
A clear and logical workflow is essential for reliable results in stable isotope tracing experiments.
Caption: Workflow for ensuring data integrity in experiments using DL-Leucine 1-¹³C.
Concluding Remarks
The success of metabolic studies using DL-Leucine 1-¹³C as a tracer is critically dependent on the accurate determination and use of its isotopic purity. By implementing the troubleshooting strategies and validation protocols outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Always remember that the Certificate of Analysis provides a starting point, but independent verification is the hallmark of rigorous scientific practice.
References
-
Burd, N. A., et al. (1996). Mass spectrometric methods for determination of [¹³C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 94-100. Available from: [Link].
-
Fasshuber, H. K., et al. (2014). Specific ¹³C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR, 58(4), 237-245. Available from: [Link].
-
Munger, J., et al. (2008). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Cell, 135(6), 977-980. Available from: [Link].
-
Wang, Y., et al. (2020). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. Available from: [Link].
-
MacCoss, M. J., et al. (2005). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 77(23), 7646-7653. Available from: [Link].
-
Matthews, D. E., et al. (1989). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-¹³C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 38(11), 1105-1112. Available from: [Link].
-
Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. American Journal of Physiology-Endocrinology and Metabolism, 315(5), E828-E836. Available from: [Link].
-
Mairinger, T., et al. (2019). Proposing a validation scheme for ¹³C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 73. Available from: [Link].
-
Coplen, T. B. (1996). Guidelines for Reporting Stable Isotope Data. Paleoceanography, 11(3), 369-370. Available from: [Link].
-
Fernandez, C. A., et al. (1996). Correction of ¹³C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. Available from: [Link].
-
Pribolab. Fully ¹³C-Labeled isotopes internal standards. Available from: [Link].
-
Malachová, A., et al. (2011). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 401(1), 295-305. Available from: [Link].
-
Su, X., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Available from: [Link].
-
Gauthier, P.-P., et al. (2018). Validation of carbon isotopologue distribution measurements by GC-MS and application to ¹³C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers in Plant Science, 9, 137. Available from: [Link].
-
Brand, W. A., et al. (2014). New reporting guidelines for stable isotopes--an announcement to isotope users. Rapid Communications in Mass Spectrometry, 28(17), 1845-1846. Available from: [Link].
-
You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through ¹³C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (59), e3523. Available from: [Link].
-
Crown, S. B., et al. (2012). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolic Engineering, 14(1), 1-7. Available from: [Link].
-
Fernie, A. R., et al. (2011). Recommendations for Reporting Metabolite Data. The Plant Cell, 23(7), 2477-2482. Available from: [Link].
-
Giraud, D., et al. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3206-3215. Available from: [Link].
-
Wang, W., et al. (2011). [End product enrichment changes of tracer leucine under the status of infusion and analysis on ¹³CO₂ production rate]. Wei Sheng Yan Jiu, 40(4), 441-444. Available from: [Link].
-
Fan, T. W.-M., et al. (2014). ¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(17), 8551-8559. Available from: [Link].
-
LIBIOS. ¹³C Labeled internal standards. Available from: [Link].
-
Le, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 71. Available from: [Link].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pribolab®Fully ¹³C-Labeled isotopes internal standards – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 7. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Protein Synthesis Rates: 1-13C Leucine vs. D3-Leucine
Executive Summary: The Verdict on Equivalence
In the context of measuring Fractional Synthesis Rate (FSR) of muscle and tissue proteins, L-[1-13C] Leucine and L-[5,5,5-D3] Leucine are functionally equivalent for calculating synthesis rates, provided the analytical platform is matched to the tracer's enrichment profile.
-
1-13C Leucine remains the "Gold Standard" for studies requiring simultaneous measurement of oxidation rates (via breath
) or when using GC-C-IRMS (Isotope Ratio Mass Spectrometry) for ultra-low enrichment detection (<0.1% TTR). -
D3-Leucine is the superior choice for high-throughput GC-MS (Gas Chromatography-Mass Spectrometry) workflows. The M+3 mass shift offers a cleaner spectral baseline compared to the M+1 shift of
, reducing background noise in quadrupole instruments.
This guide details the validation protocols, mechanistic differences, and experimental workflows to ensure data integrity regardless of the tracer selected.
Mechanistic Foundation: The Leucine-KIC Relationship[1][2]
To validate protein synthesis rates, one must understand that plasma leucine enrichment is not the true precursor enrichment. The true precursor is leucyl-tRNA within the cell. Because measuring aminoacyl-tRNA from tissue biopsies is technically difficult and low-yield, we use
Leucine is unique among amino acids because it undergoes reversible transamination in skeletal muscle to form KIC. The intracellular KIC pool equilibrates rapidly with the plasma KIC pool. Therefore, Plasma KIC enrichment is the validated proxy for intracellular Leucine enrichment.
Pathway Visualization
The following diagram illustrates the metabolic fate of the tracers and why KIC is the critical measurement point.
Figure 1: Leucine kinetics showing the transamination to KIC. Plasma KIC enrichment tracks intracellular conditions more accurately than Plasma Leucine, making it the required denominator in FSR calculations.
Technical Comparison: 1-13C vs. D3-Leucine[3]
When designing your validation study, select the tracer based on your detection limits and metabolic endpoints.
| Feature | L-[1-13C] Leucine | L-[5,5,5-D3] Leucine |
| Mass Shift | M+1 | M+3 |
| Primary Detection | GC-C-IRMS (Preferred), GC-MS | GC-MS (Quadrupole or TOF) |
| Enrichment Sensitivity | Ultra-high (can detect 0.001 MPE) | High (typically requires >0.5 MPE) |
| Metabolic Fate | Carboxyl carbon lost as | Deuterium retained on carbon skeleton |
| Oxidation Studies | Yes (Breath tests possible) | No (Cannot measure breath |
| Cost | High | Moderate/Low |
| Spectral Interference | Higher risk (natural | Lower risk (M+3 is rare in nature) |
Scientist's Note: If you are using a standard single-quadrupole GC-MS, D3-Leucine is often robust. The M+3 shift moves the ion cluster further away from the natural abundance envelope, providing a better signal-to-noise ratio than the M+1 shift of
Validated Protocol: Primed Continuous Infusion
The "Flooding Dose" method is often criticized for stimulating protein synthesis via the bolus itself. The Primed Continuous Infusion is the industry standard for steady-state validation.
Experimental Workflow
-
Catheterization: Insert catheters in antecubital veins of both arms (one for infusion, one for heated "arterialized" blood sampling).
-
Background Sample (T=-30): Collect blood and breath (if using
) to establish natural abundance baselines. -
Priming Dose (T=0):
-
Leucine: 1.0 mg/kg (adjust based on pool size).
-
Bicarbonate: (If using 1-13C) NaH
CO prime (0.2 mg/kg) is required to equilibrate the bicarbonate pool immediately for oxidation measurements.
-
-
Continuous Infusion (T=0 to T=End):
-
Rate: 1.0 mg/kg/hr (approx. 1
mol/kg/min). -
Goal: Achieve steady-state plasma enrichment (Plateau) within 60-90 minutes.
-
-
Biopsies:
-
Biopsy 1 (T=120 min): Establish initial protein enrichment (
). -
Biopsy 2 (T=240+ min): Establish final protein enrichment (
).
-
Workflow Diagram
Figure 2: Timeline for Primed Continuous Infusion.[1] Blood samples verify the precursor plateau (Plasma KIC), while biopsies measure product accumulation.
Data Analysis & Calculation
To calculate the Fractional Synthesis Rate (FSR), use the Precursor-Product Rule .
The Equation
Where:
- : Enrichment of protein-bound leucine at time 2 and time 1 (Atom Percent Excess - APE).
- : Average enrichment of the precursor pool (Plasma KIC) during the interval.[2]
- : Time in hours.
Critical Analytical Steps
-
Derivatization:
-
Plasma: Isolate KIC. Derivatize to the quinoxalinol-TMS derivative (or t-BDMS).
-
Muscle: Hydrolyze protein pellet (6N HCl, 110°C, 24h). Isolate pure Leucine. Derivatize (e.g., N-acetyl-n-propyl ester - NAP).
-
-
GC-MS Monitoring:
-
For 1-13C Leucine: Monitor m/z pairs corresponding to M and M+1.
-
For D3 Leucine: Monitor m/z pairs corresponding to M and M+3.
-
-
Correction: Correct for the "skew" if measuring KIC. The KIC enrichment represents the intracellular environment, but ensure your calculation accounts for the specific mass shift of the derivative used.
Self-Validation: How to Know It Worked
A robust experiment must be self-validating. Check these three parameters:
-
The Plateau Test: Plot your Plasma KIC enrichment over time (30, 60, 90, 120, 150 min).
-
Pass: The slope of the line from 90-240 min is effectively zero (Coefficient of Variation < 5%).
-
Fail: If enrichment is still rising, your priming dose was too low, or the infusion rate is insufficient. FSR cannot be calculated accurately.
-
-
The Precursor Ratio: Compare Plasma Leucine enrichment vs. Plasma KIC enrichment.
-
Plasma KIC should be approximately 70-80% of Plasma Leucine enrichment. This confirms that intracellular dilution (transamination) is occurring as expected. If KIC = Leucine, your sample processing may be flawed (cross-contamination).
-
-
Linearity: If taking multiple biopsies (e.g., 3 time points), the protein enrichment should increase linearly.
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Smith, K., et al. (2011). "Measurement of muscle protein synthesis in humans by using D3-leucine and GC-MS." American Journal of Physiology-Endocrinology and Metabolism.
-
Katsanos, C. S., et al. (2005). "A high proportion of leucine is required for optimal stimulation of the rate of muscle protein synthesis by essential amino acids in the elderly." American Journal of Physiology-Endocrinology and Metabolism.
-
Chinkes, D., et al. (1996).[3] "Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis."[3] American Journal of Physiology-Endocrinology and Metabolism.
-
Wilkinson, D. J., et al. (2014). "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy of breath tests vs plasma enrichment for leucine oxidation
Comparison Guide: Accuracy of Breath Tests vs. Plasma Enrichment for Leucine Oxidation
Executive Summary In the assessment of protein metabolism, Leucine Oxidation is a critical metric for determining whole-body protein balance and amino acid requirements. The accuracy of this measurement hinges on defining the correct "precursor pool"—the specific pool of labeled amino acid available for oxidation.
This guide compares the two primary methodological components used to calculate leucine oxidation:
-
Breath Tests (
): Measuring the end-product of oxidation.[1] -
Plasma Enrichment (
-KIC): Measuring the surrogate for the intracellular precursor pool.
The Verdict: The "Breath Test" alone is insufficient for calculating absolute oxidation rates (
Part 1: Mechanistic Foundation
To understand the accuracy divergence, one must understand the metabolic fate of L-[1-
The Reciprocal Pool Model
Leucine is not oxidized directly. It must first be transaminated in the skeletal muscle (intracellularly) to form
-
Step 1: Leucine enters the cell.[2]
-
Step 2: Leucine is reversibly transaminated to KIC.
-
Step 3: KIC is decarboxylated (oxidized) by the branched-chain
-keto acid dehydrogenase (BCKAD) complex, releasing the C label as .
Because this oxidation happens after transamination, the enrichment of KIC (not Leucine) represents the true precursor enrichment entering the oxidation pathway.
Figure 1: The Reciprocal Pool Model. Note that Plasma KIC equilibrates with Intracellular KIC, making it a superior proxy for the oxidation precursor compared to Plasma Leucine.
Part 2: Comparative Analysis of Methodologies
The calculation of Leucine Oxidation (
Where:
-
= Rate of
excretion (Breath Test). - = Enrichment of the precursor (Plasma KIC vs. Plasma Leu).[3]
- = Bicarbonate recovery factor.
The Precursor Accuracy: Plasma KIC vs. Plasma Leucine
This is the most common source of error in drug development studies.
| Feature | Plasma Leucine Enrichment | Plasma KIC Enrichment (Recommended) |
| Biological Pool | Extracellular pool. | Surrogate for intracellular pool. |
| Enrichment Level | Higher (closer to infusion source). | Lower (diluted by intracellular breakdown). |
| Impact on Calculation | Overestimates precursor enrichment ( | Accurately reflects the pool entering the BCKAD complex. |
| Accuracy Variance | 15–30% Error compared to intracellular measurements. | <5% Error (Gold Standard correlation). |
| Analytical Demand | Standard GC-MS amino acid analysis. | Requires specific derivatization (e.g., quinoxalinol-TMS). |
The Output Accuracy: Breath vs. Bicarbonate Correction
The breath test measures the numerator (
-
The "c" Factor: To correct for retention, a factor (
) is applied. -
Standard Value: Historically
(fasted state). -
The Risk: During exercise, acidosis, or specific drug interventions,
can fluctuate between 0.70 and 1.0. -
Validation Protocol: To ensure accuracy, you must perform a Bicarbonate Recovery Study (infusing NaH
CO ) alongside the leucine study to determine the specific factor for your population.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Infusion + KIC + Breath)
Objective: Quantitative measurement of Whole Body Leucine Oxidation.
1. Preparation:
-
Subject fasts overnight.
-
Insert catheters: One in an antecubital vein (infusion), one in a contralateral heated hand vein (arterialized blood sampling).
2. Tracer Infusion:
-
Prime: L-[1-
C]Leucine ( ) + NaH CO ( ) to prime the bicarbonate pool. -
Continuous Infusion: L-[1-
C]Leucine ( ). -
Duration: 3–4 hours to achieve isotopic steady state.
3. Sampling (Steady State: 180–240 min):
-
Breath: Collect expired air every 15 mins into vacutainers or IRMS bags. Measure production of CO
( ) via indirect calorimetry. -
Blood: Collect 2mL plasma every 15 mins.
4. Analysis:
-
Breath: Isotope Ratio Mass Spectrometry (IRMS) for
ratio. -
Plasma: GC-MS analysis of KIC.
-
Derivatization:[1] React plasma with o-phenylenediamine to form quinoxalinol derivative, then silylate with BSTFA/TMCS.
-
Monitoring: Ions m/z 232/233 (electron impact ionization).
-
5. Calculation:
Protocol B: The Non-Invasive Breath Test (Oral)
Objective: Qualitative assessment of metabolic flexibility or % dose oxidized (Clinical Screening).
1. Administration:
-
Subject ingests a bolus of L-[1-
C]Leucine (e.g., 10 mg/kg) dissolved in water.
2. Sampling:
-
Breath samples collected every 15–30 mins for 4–6 hours.
-
No blood sampling.
3. Limitation:
-
Without plasma KIC (
), you cannot calculate the rate of oxidation. You can only calculate the Cumulative Percent Dose Recovered (cPDR) . -
Use Case: Comparing "High vs. Low" oxidation phenotypes, not absolute protein balance.
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct methodology based on data requirements.
Figure 2: Decision Matrix for Leucine Oxidation Methodology. Note that choosing Plasma Leucine over KIC leads to systematic error.
Part 5: Data Summary & Recommendations
| Parameter | Breath Test Only (Oral) | Infusion + Plasma Leucine | Infusion + Plasma KIC |
| Primary Metric | % Dose Oxidized | Oxidation Rate (Biased) | Oxidation Rate (True) |
| Invasiveness | Non-invasive | Invasive (IV + Blood) | Invasive (IV + Blood) |
| Precursor Error | N/A (Precursor unknown) | High (Overestimates Ep) | Low (Tracks Intracellular) |
| Cost | Low | Medium | High (Derivatization) |
| Suitability | Clinical screening, Phenotyping | Not Recommended | Drug Development, Mechanism |
Recommendation for Researchers: If your study aims to determine protein synthesis rates, anabolic resistance, or drug effects on muscle metabolism, you must use the Infusion + Plasma KIC method. The error introduced by using Plasma Leucine (20–30%) is often larger than the treatment effect size you are trying to detect.
References
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[4] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.[5]
-
Schwenk, W. F., et al. (1985). Use of reciprocal pool specific activities to model leucine metabolism in humans.[5][6] American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650.[5]
- Wolfe, R. R. (1992).Radioactive and Stable Isotope Tracers in Biomedicine: Principles and Practice of Kinetic Analysis. Wiley-Liss.
- El-Khoury, A. E., et al. (1995). Validation of the tracer-balance method with 13C-leucine for measurement of whole body protein metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism, 269(6), E1073-E1073.
-
Chinkes, D., et al. (1996). Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis.[7] American Journal of Physiology-Endocrinology and Metabolism, 270(1), E67-E71.[7]
-
Hoerr, R. A., et al. (1989). Recovery of 13C in breath from NaH13CO3 infused by gut and vein: effect of feeding. American Journal of Physiology-Endocrinology and Metabolism, 257(3), E426-E438.
Sources
- 1. Measurements of substrate oxidation using (13)CO 2-breath testing reveals shifts in fuel mix during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of (13)CO(2) from infused [1-(13)C]leucine and [1,2-(13)C(2)]leucine in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse relationship of leucine flux and oxidation to free fatty acid availability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of reciprocal pool specific activities to model leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infusion of labeled KIC is more accurate than labeled leucine to determine human muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of IRMS and GC-MS for 13C leucine detection
Comparative Guide: Cross-Validation of IRMS and GC-MS for C Leucine Detection
Executive Summary
In metabolic tracer studies, particularly those quantifying Fractional Synthesis Rate (FSR) of proteins using L-[1-
The Core Conflict: GC-MS provides structural specificity and isotopomer distribution but lacks precision at low enrichments (<0.5 Atom Percent Excess, APE). IRMS offers superior sensitivity (detecting changes <0.001 APE) but destroys structural information via combustion and requires complex maintenance.
The "Golden Rule" of Cross-Validation: Data continuity must be established by running a linearity set across the "crossover zone" (0.5% – 2.0% APE). This guide details the protocols to cross-validate these orthogonal techniques, ensuring that high-enrichment GC-MS data mathematically aligns with low-enrichment IRMS data.
Fundamental Principles: Orthogonality in Detection
To validate one against the other, one must understand that they measure fundamentally different physical properties.
-
GC-MS (The Molecular Counter): Measures the abundance of specific mass isotopomers (e.g., m/z 302 vs. 303). It calculates enrichment based on the ratio of the labeled molecule to the total pool.
-
GC-C-IRMS (The Ratio Specialist): Burns the column effluent into CO
. It measures the ratio of CO (m/z 45) to CO (m/z 44) relative to a standard (Vienna Pee Dee Belemnite, VPDB).
The Sensitivity Gap
IRMS is approximately 100-fold more sensitive than GC-MS for total carbon enrichment. However, because IRMS burns the entire derivatized molecule, the signal is "diluted" by the non-labeled carbons added during derivatization. This necessitates careful derivative selection.
Experimental Workflow & Protocols
Scientific Integrity Note: While it is tempting to use the same derivative for both instruments to save time, this introduces error. Silylated derivatives (e.g., TBDMS) used in GC-MS add significant exogenous carbon, diluting the IRMS signal.
-
Recommendation: Split the hydrolyzed sample. Use TBDMS for GC-MS and N-acetyl-n-propyl (NAP) or N-acetyl-methyl ester (NACME) for IRMS.
Diagram 1: Dual-Stream Analytical Workflow
Figure 1: Split-stream workflow optimizing derivative chemistry for detector specificity.
Protocol A: GC-MS (High Enrichment > 0.5%)
Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1]
Rationale: TBDMS derivatives are extremely stable and produce a dominant fragment ion
-
Dry: Evaporate purified amino acid fraction under N
. -
React: Add 50
L Acetonitrile + 50 L MTBSTFA. -
Incubate: 100°C for 60 minutes.
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m).
-
Mode: SIM (Selected Ion Monitoring).
-
Ions: m/z 302 (M) and 303 (M+1) for [1-
C]Leucine.
-
-
Calculation:
Where is the 303/302 ratio of sample and is the background (natural abundance).
Protocol B: GC-C-IRMS (Low Enrichment < 0.5%)
Reagent: NAP (N-acetyl-n-propyl ester).
Rationale: NAP adds fewer carbons (5 carbons) compared to TBDMS (10+ carbons), reducing the dilution of the
-
Esterification: Add acidified n-propanol (acetyl chloride/propanol). Heat 100°C, 60 min. Evaporate.
-
Acylation: Add acetic anhydride/acetone. Heat 60°C, 20 min. Evaporate.
-
IRMS Parameters:
-
Combustion: 940–1000°C (Ni/Cu/Pt wires).
-
Reference Gas: CO
pulses calibrated against VPDB.
-
-
Calculation:
Cross-Validation Logic: The Mathematical Bridge
To validate GC-MS against IRMS, you cannot compare raw outputs (Ratio vs. Delta). You must convert IRMS
Step 1: Correcting for Derivative Carbon (IRMS)
The IRMS measures the
- : Total carbons in derivative.
- : Carbons added by derivatization.
- : Carbons in Leucine (6).
-
Critical: You must measure the
of your derivatizing reagents separately to determine .
Step 2: Converting Delta to APE
Once you have the corrected
- (Standard Ratio).
Finally,
Diagram 2: The Decision Matrix
Figure 2: Decision matrix for instrument selection based on experimental enrichment levels.
Performance Comparison Data
The following data summarizes typical performance metrics observed in metabolic tracer labs.
| Feature | GC-MS (Quadrupole/SIM) | GC-C-IRMS |
| Primary Measurement | Molecular Ion Isotopomers (m/z) | Combustion Gas Ratio ( |
| Linearity Range | 0.5% – 99% APE | 0.0001% – 0.5% APE (can go higher but saturates) |
| Limit of Detection (LOD) | ~0.2 APE (Quantitation limit often >0.5) | ~0.0002 APE (2 per meg) |
| Precision (SD) | ± 0.1 – 0.3 mole % excess | ± 0.0001 – 0.0005 atom % excess |
| Sample Requirement | ~10–50 ng Leucine on column | ~50–100 ng Leucine (needs good combustion) |
| Throughput | High (15–20 min/sample) | Low (30–45 min/sample + ref gas pulses) |
| Major Limitation | Poor precision at physiological background | High maintenance (oxidation reactor), no structural ID |
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
-
Schwenk, W. F., et al. (1984). "Use of gas chromatography-mass spectrometry to determine the isotopic enrichment of plasma leucine and alpha-ketoisocaproate." Analytical Biochemistry, 141(1), 101-109.
-
Godin, J. P., et al. (2007). "GC-C-IRMS analysis of 13C and 15N in amino acids." Rapid Communications in Mass Spectrometry, 21(23), 3759-3767. (Context: Discusses derivative choices like NACME vs NAP).
-
Patterson, B. W., et al. (1993). "Measurement of very low stable isotope enrichments by gas chromatography/mass spectrometry: application to measurement of muscle protein synthesis." Metabolism, 42(12), 1503-1508.
-
Slater, C., et al. (2001). "Evaluation of GC-combustion-IRMS for the measurement of [1-13C]leucine enrichment in human plasma." Journal of Mass Spectrometry, 36(5), 502-509.
Sources
Comparing carboxyl-labeled vs methyl-labeled leucine tracers
Technical Guide: Carboxyl- ( ) vs. Methyl- ( ) Labeled Leucine Tracers
Executive Summary
In the quantification of protein kinetics, the choice between Carboxyl-labeled (
-
Select
-Leucine if your primary endpoint is Whole-Body Protein Oxidation or Net Balance . The immediate release of the C1 label as allows for non-invasive breath analysis, the gold standard for oxidation measurements. -
Select Methyl-
-Leucine (or other side-chain labels) if your primary endpoint is Tissue-Specific Fractional Synthesis Rate (FSR) via biopsy, particularly when using GC-MS or LC-MS platforms where the mass shift ( ) offers superior signal-to-noise ratios compared to single-carbon labels ( ).
Part 1: Mechanistic Divergence & Metabolic Fate
The utility of these tracers diverges at the Branched-Chain
The Metabolic Fork in the Road
-
Transamination (Reversible): Both tracers enter the cell and are rapidly transaminated to
-Ketoisocaproate (KIC). This step is reversible, creating a "Reciprocal Pool" between Leucine and KIC. -
Decarboxylation (Irreversible):
-
Fate: The BCKDH complex removes the C1 carboxyl group. The label is instantly released as
, diffusing into the bicarbonate pool and exhaled. -
Methyl-
Fate: The label remains attached to the Isovaleryl-CoA skeleton. It proceeds through downstream catabolism (eventually forming Acetyl-CoA/Acetoacetate) but does not appear in breath at this stage.
-
Fate: The BCKDH complex removes the C1 carboxyl group. The label is instantly released as
Visualization: Tracer Fate Pathway
Figure 1: The metabolic fate of Leucine tracers. Note that
Part 2: Performance Comparison
The following table contrasts the tracers based on analytical requirements and physiological endpoints.
| Feature | Carboxyl-Labeled ( | Methyl-Labeled ( |
| Primary Application | Whole-body Protein Oxidation & Breakdown. | Tissue-specific Fractional Synthesis Rate (FSR).[1] |
| Oxidation Measurement | Excellent. Measured via | Poor. Requires complex downstream metabolite analysis; no direct breath signal. |
| Synthesis Measurement | Good. Can be used for FSR, but | Superior. |
| Reciprocal Pool Model | Fully applicable (Plasma KIC | Fully applicable (Plasma KIC |
| Analytical Platform | IRMS (Breath), GC-MS (Plasma/Tissue). | GC-MS or LC-MS/MS (Plasma/Tissue).[2] |
| Cost Factor | Generally higher (C13 production costs). | Generally lower (Deuterated compounds). |
| Limitations | Intracellular dilution must be corrected using KIC. | Potential (though rare) kinetic isotope effects; no breath data. |
Part 3: Experimental Protocols
The "Reciprocal Pool" Standard
For both protocols, reliance on plasma leucine enrichment alone leads to underestimation of synthesis rates because the true precursor pool is the intracellular leucine, which is diluted by unlabeled leucine from protein breakdown.
The Solution: Measure plasma
Protocol A: Whole-Body Turnover (Oxidation Focus)
Tracer: L-[
-
Preparation: Fast subject overnight. Insert catheters in antecubital vein (infusion) and contralateral hand (heated "arterialized" sampling).
-
Priming Dose:
-
(Bicarbonate): ~2.0
mol/kg (to prime the bicarbonate pool). -
L-[
]Leucine: ~4.0 mol/kg.
-
(Bicarbonate): ~2.0
-
Constant Infusion: Initiate at ~0.06
mol/kg/min. -
Sampling:
-
Breath: Collect breath samples into Exetainer tubes every 15 mins during steady state (usually 120–180 mins).
-
Blood: Collect plasma every 15-20 mins during steady state.
-
-
Analysis:
-
Oxidation Rate: Calculated from breath
enrichment vs. plasma KIC enrichment. -
Equation:
-
Protocol B: Tissue Fractional Synthesis Rate (FSR)
Tracer: L-[
-
Preparation: Similar catheter setup. Biopsy needle (Bergström) prepared.
-
Priming Dose: L-[
]Leucine: ~4.0–5.0 mol/kg. -
Constant Infusion: ~0.06–0.08
mol/kg/min. -
Biopsy Timing:
-
Biopsy 1: ~60 mins (to establish baseline protein enrichment).
-
Biopsy 2: ~180–240 mins (to measure tracer incorporation).
-
-
Sample Processing:
-
Extract tissue free amino acids (precursor).
-
Hydrolyze bound tissue protein (product).
-
Derivatize (e.g., MTBSTFA) for GC-MS.
-
-
Calculation (Precursor-Product Model):
-
Note:
is typically derived from plasma KIC enrichment (the reciprocal pool surrogate) to avoid the need for intracellular fluid extraction.
-
Part 4: Decision Logic (Workflow)
Use the following logic gate to determine the appropriate tracer for your study design.
Figure 2: Strategic selection of Leucine tracers based on analytical capabilities and physiological endpoints.
References
-
Thompson, G. N., Pacy, P. J., Ford, G. C., & Halliday, D. (1988). Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine.[3] European Journal of Clinical Investigation, 18(6), 639–643.[3]
-
Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Journal of Clinical Investigation, 69(2), 373–378.
-
Smith, K., et al. (2011). Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry. Journal of Mass Spectrometry, 29(1), 85-90.
-
Nair, K. S., et al. (1992). Arterial KIC as marker of liver and muscle intracellular leucine pools in healthy and type 1 diabetic humans. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E928-E934.
-
McCue, M. D., et al. (2013). Measurements of substrate oxidation using 13CO2-breath testing reveals shifts in fuel mix during starvation.[4] Journal of Comparative Physiology B, 183, 1027–1038.
Sources
- 1. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurements of substrate oxidation using (13)CO 2-breath testing reveals shifts in fuel mix during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
DL-LEUCINE (1-13C): Proper Disposal Procedures & Safety Protocol
Part 1: Executive Safety Directive
CRITICAL OPERATIONAL ALERT: STABLE ISOTOPE CLASSIFICATION The most frequent compliance error regarding DL-LEUCINE (1-13C) is misidentifying it as radioactive waste.
-
DL-LEUCINE (1-13C) is NOT radioactive. [1]
-
It contains Carbon-13 (
), a stable, naturally occurring non-radioactive isotope of carbon. -
DO NOT dispose of this material in radioactive waste containers (e.g.,
or bins). Doing so will trigger costly false-positive alarms during radioactive waste auditing and may result in regulatory fines for improper waste segregation.
Part 2: Scientific Context & Hazard Profile
To ensure your disposal protocol is self-validating, you must understand the material's fundamental properties. DL-Leucine is an essential amino acid. The
Physicochemical & Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 328-39-2 (Unlabeled generic) | Use for chemical inventory lookup.[1] |
| Isotope Type | Stable ( | No half-life, No decay, No ionizing radiation.[1] |
| RCRA Status | Non-Hazardous | Not listed (P-list/U-list) and not characteristic (D-list).[1] |
| Toxicity | Low (Amino Acid) | Standard Laboratory Hygiene required.[1] |
| Flammability | Non-Flammable | Standard storage.[1] |
| Bio-Demand | High BOD (Biological Oxygen Demand) | Large quantities in drains can promote bacterial growth.[1] |
Part 3: Disposal Logic & Decision Tree
Effective waste management relies on categorizing the "Matrix" (what the isotope is dissolved or suspended in) rather than the isotope itself.
Figure 1: Operational Decision Tree for DL-LEUCINE (1-13C) Disposal. This logic prioritizes the highest-risk contaminant (Radiation > Biological > Chemical).[1]
Part 4: Detailed Operational Protocols
Protocol A: Disposal of Unused Solid Substance
Applicability: Expired shelf stock or excess dry powder.
-
Containerization: Place the solid material in a screw-top high-density polyethylene (HDPE) or glass container.
-
Labeling (The Self-Validating Step): You must explicitly label the container to prevent confusion by downstream waste handlers.
-
Required Text: "Non-Hazardous Chemical Waste - DL-LEUCINE."[2]
-
Recommended Text: "Stable Isotope (
) - NON-RADIOACTIVE."
-
-
Disposal Stream: Submit to your facility's Chemical Waste Management team.
-
Note: While small amounts of amino acids are technically non-hazardous solid waste (trash), professional laboratory standards dictate treating all white powders as chemical waste to maintain a chain of custody.
-
Protocol B: Disposal of Aqueous Solutions (Buffers/Reagents)
Applicability: Stock solutions dissolved in water or PBS.
-
pH Verification: Ensure the solution pH is between 5 and 9.
-
Volume Assessment:
-
< 1 Liter: Can often be drain-disposed with copious water flushing (Check local municipal codes regarding BOD limits).
-
1 Liter: Collect in a liquid chemical waste carboy.
-
-
The "Senior Scientist" Recommendation: Always use the liquid chemical waste stream.
-
Reasoning: Pouring amino acids down the drain increases the Biological Oxygen Demand (BOD) of the wastewater, potentially triggering algae blooms or bacterial overgrowth in facility plumbing.
-
-
Labeling: Label as "Aqueous Solution - DL-Leucine (Non-Hazardous)."
Protocol C: Biological Matrices (Cell Culture/Metabolic Studies)
Applicability: Media, cell pellets, or supernatant containing the tracer.
-
Hazard Re-classification: Once the DL-LEUCINE (1-13C) enters a biological system, the waste is classified based on the biological agent , not the chemical.
-
Deactivation:
-
Add bleach (final concentration 10%) to liquid media for 30 minutes.
-
OR: Collect in biohazard bags for autoclaving.
-
-
Disposal: Process as standard Biohazardous (Red Bag) waste.
-
Critical: Ensure no radioactive labels are attached to these bags if only
was used.
-
Part 5: Documentation & Compliance
To build a self-validating system, your documentation must prove that you distinguished between stable and radioactive isotopes.
1. The "Defacing" Rule If you are discarding the original manufacturer's bottle, you must deface (black out) the label.
-
Why: If a trash audit finds a bottle labeled "Isotope" in the general trash, it triggers an investigation. Defacing the label confirms you consciously assessed it as empty/safe.
2. Laboratory Notebook Entry (Template)
"Disposed of [Mass] mg of DL-LEUCINE (1-13C). Material confirmed as stable isotope (non-radioactive). Segregated into [Chemical/Bio] waste stream in accordance with [Site ID] EHS protocols."
References
-
International Atomic Energy Agency (IAEA). (2009). Management of Radioactive Waste from the Use of Radionuclides in Medicine. (Defines scope of radioactive vs. stable isotopes). [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[3][4] (Defines hazardous waste characteristics). [Link][1]
-
Carl Roth GmbH. (2023). Safety Data Sheet: DL-Leucine.[5][6] (Confirming non-hazardous status). [Link][1]
-
National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[7][8][9] National Academies Press. [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
